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Foundational

An In-depth Technical Guide to Methyl 4-chloro-2-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties, synth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Methyl 4-chloro-2-ethynylbenzoate. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to facilitate its use in the laboratory.

Compound Profile: Structural and Physical Characteristics

Methyl 4-chloro-2-ethynylbenzoate is a halogenated aromatic compound featuring a terminal alkyne and a methyl ester functional group. These functionalities make it a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures.

Table 1: Chemical and Physical Properties of Methyl 4-chloro-2-ethynylbenzoate and Related Compounds

PropertyMethyl 4-chloro-2-ethynylbenzoateMethyl 4-chlorobenzoateMethyl 4-ethynylbenzoate
Molecular Formula C₁₀H₇ClO₂[1]C₈H₇ClO₂C₁₀H₈O₂
Molecular Weight 194.62 g/mol (Monoisotopic Mass: 194.01346 Da[1])170.59 g/mol 160.17 g/mol
CAS Number 1559730-31-0 (CID 155973031[1])1126-46-1[2]3034-86-4
Appearance Predicted: Solid[3]Off-White Solid[4]Solid[3]
Melting Point Not available42-44 °C[4]88-95 °C[3]
Boiling Point Not available136-137 °C at 10 mmHg[4]Not available
Predicted XlogP 2.6[1]2.87[2]2.6

Structure:

Caption: Chemical structure of Methyl 4-chloro-2-ethynylbenzoate.

Synthesis and Purification

The primary synthetic route to Methyl 4-chloro-2-ethynylbenzoate is anticipated to be a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[5][6][7]

Proposed Synthetic Pathway: Sonogashira Coupling

A plausible synthesis involves the coupling of a di-substituted benzene derivative, such as methyl 2-bromo-4-chlorobenzoate, with a protected alkyne like ethynyltrimethylsilane (TMS-acetylene), followed by deprotection of the silyl group.

Synthesis_Pathway cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A Methyl 2-bromo-4-chlorobenzoate C Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate A->C Pd catalyst, Cu(I) co-catalyst, Base B Ethynyltrimethylsilane B->C Pd catalyst, Cu(I) co-catalyst, Base D Methyl 4-chloro-2-ethynylbenzoate C->D e.g., K₂CO₃/MeOH or TBAF

Caption: Proposed two-step synthesis of Methyl 4-chloro-2-ethynylbenzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Sonogashira Coupling of Methyl 2-bromo-4-chlorobenzoate with Ethynyltrimethylsilane

  • Rationale: The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds. The use of a palladium catalyst in conjunction with a copper(I) co-catalyst allows the reaction to proceed under relatively mild conditions.[7] An amine base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[8]

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromo-4-chlorobenzoate (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.).

    • Add a suitable solvent, such as degassed triethylamine or a mixture of THF and triethylamine.

    • To this stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq.) dropwise at room temperature.

    • The reaction mixture is then typically stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Rationale: The TMS group is a common protecting group for terminal alkynes due to its stability under various reaction conditions and its facile removal.[9] Mild basic conditions, such as potassium carbonate in methanol, or fluoride-based reagents like tetrabutylammonium fluoride (TBAF), are effective for deprotection.[9][10][11]

  • Procedure:

    • Dissolve the crude Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate in a solvent mixture such as methanol and tetrahydrofuran (THF).

    • Add a catalytic amount of potassium carbonate (K₂CO₃) or a stoichiometric amount of TBAF.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC until the silyl-protected alkyne is fully converted to the terminal alkyne.

    • Once the reaction is complete, neutralize the mixture if necessary and remove the solvent under reduced pressure.

    • The residue is then taken up in an organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated to give the crude Methyl 4-chloro-2-ethynylbenzoate.

Purification
  • Rationale: Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts. Column chromatography is a standard method for purifying organic compounds based on their polarity. Recrystallization is an effective technique for purifying solid compounds.[3][12][13][14][]

  • Protocol 1: Column Chromatography

    • Prepare a silica gel column using a suitable solvent system, typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).[16]

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-chloro-2-ethynylbenzoate.

  • Protocol 2: Recrystallization

    • Dissolve the crude solid product in a minimal amount of a suitable hot solvent or solvent mixture.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the purified product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Absorption BandsRationale
¹H NMR Aromatic protons: ~7.5-8.0 ppm (multiplets)Methyl protons (-OCH₃): ~3.9 ppm (singlet)Alkynyl proton (-C≡CH): ~3.5 ppm (singlet)The aromatic protons are expected in the typical downfield region. The methyl ester protons will appear as a singlet. The terminal alkynyl proton is typically found in the 3-4 ppm range.
¹³C NMR Carbonyl carbon (-C=O): ~165 ppmAromatic carbons: ~120-140 ppmAlkynyl carbons (-C≡C-): ~80-90 ppmMethyl carbon (-OCH₃): ~52 ppmThe carbonyl carbon of the ester is characteristic. The aromatic carbons will show multiple signals. The sp-hybridized carbons of the alkyne are found in their typical region. The methyl carbon is in the expected range for an ester.
IR Spectroscopy C-H (alkyne) stretch: ~3300 cm⁻¹ (sharp)C≡C (alkyne) stretch: ~2100 cm⁻¹ (weak to medium)C=O (ester) stretch: ~1720 cm⁻¹ (strong)C-Cl stretch: ~700-800 cm⁻¹These are characteristic vibrational frequencies for the respective functional groups.
Mass Spectrometry Molecular ion (M⁺) peak at m/z 194, with an M+2 isotope peak at m/z 196 in an approximate 3:1 ratio.The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion.

Chemical Reactivity and Potential Applications

The reactivity of Methyl 4-chloro-2-ethynylbenzoate is primarily dictated by its terminal alkyne and the substituted aromatic ring.

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Sonogashira Coupling: Further coupling reactions with aryl or vinyl halides.

  • Addition Reactions: Hydration, hydrohalogenation, and other additions across the triple bond.

  • Cyclization Reactions: Intramolecular reactions to form heterocyclic compounds.

Alkyne_Reactivity Alkyne Terminal Alkyne Triazole Triazole Alkyne->Triazole CuAAC (Click Chemistry) Coupled_Product Coupled Product Alkyne->Coupled_Product Sonogashira Coupling Addition_Product Addition Product Alkyne->Addition_Product Addition Reactions Heterocycle Heterocycle Alkyne->Heterocycle Cyclization

Caption: Key reactions of the terminal alkyne functionality.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Methyl 4-chloro-2-ethynylbenzoate are of significant interest in medicinal chemistry.

  • Scaffold for Heterocyclic Synthesis: The ethynyl group can be utilized to construct various heterocyclic systems, which are prevalent in many biologically active molecules.

  • Bioorthogonal Chemistry: The terminal alkyne can serve as a chemical handle for "click" reactions, enabling the attachment of this molecule to biomolecules for applications in chemical biology.

  • Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used as a starting point in fragment-based drug discovery programs. The chlorine atom can modulate the electronic properties and metabolic stability of potential drug candidates.

Safety and Handling

No specific safety data sheet (SDS) for Methyl 4-chloro-2-ethynylbenzoate was found in the searched literature. Therefore, it should be handled with the standard precautions for a novel research chemical. Safety information for related compounds suggests the following:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1][5][21][22][23]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[21][22]

  • Storage: Store in a tightly sealed container in a cool, dry place.[22]

  • Fire Hazards: While not explicitly known for this compound, related benzoates can be combustible.[21]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[21]

Conclusion

Methyl 4-chloro-2-ethynylbenzoate is a promising building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via Sonogashira coupling is a feasible and efficient approach. The presence of the terminal alkyne and the chloro-substituted aromatic ring offers multiple avenues for further chemical modification. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, purification, and potential applications based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its chemical and biological properties.

References

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018, December 1). European Journal of Chemistry, 9(4), 317-321.
  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. (n.d.). Aure Chemical. Retrieved February 17, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved February 17, 2026, from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. Retrieved February 17, 2026, from [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (2020, July 2). Chinese Journal of Organic Chemistry, 40(7), 1853-1865.
  • Methyl4-chloro-2-ethynylbenzoate (C10H7ClO2). (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 17, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. (n.d.). Google Patents.
  • Safety Data Sheet: 4-Chlorobenzoic acid. (n.d.). Carl ROTH. Retrieved February 17, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved February 17, 2026, from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Methyl4-chloro-2-ethynylbenzoate (C10H7ClO2). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). SynArchive. Retrieved February 17, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest. Retrieved February 17, 2026, from [Link]

  • Methyl 4-chlorobenzoate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. (2012, October-December). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325.
  • Preparation of Methyl Benzoate. (n.d.). Retrieved February 17, 2026, from [Link]

  • The Significance of Methyl 4-Ethynylbenzoate in Modern Chemical Synthesis. (2026, January 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 17, 2026, from [Link]

  • Supplementary Information. (n.d.). Retrieved February 17, 2026, from [Link]

  • Methyl 2-ethynylbenzoate. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. (2021, July 31). International Journal of Molecular Sciences, 22(15), 8269.
  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (1967). Canadian Journal of Chemistry, 45(2), 233-238.
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025, June 20).
  • SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATIO. (2014, February 2). International Journal of Pharmaceutical Sciences and Research, 5(2), 434-439.

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4-chloro-2-ethynylbenzoate: From Synthesis to Characterization

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the key chemical data, synthesis, and characterization of Methyl 4-chloro-2-ethynylbenzoate. Initial inquir...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the key chemical data, synthesis, and characterization of Methyl 4-chloro-2-ethynylbenzoate. Initial inquiries for a Chemical Abstracts Service (CAS) number for this compound have been inconclusive, suggesting it is a novel or not widely cataloged substance. A CAS number is a unique identifier assigned to a chemical substance upon its entry into the CAS REGISTRY database.[1][2][3] For new or patented substances, a CAS number must be applied for and is assigned after evaluation by CAS scientists.[2][4][5] This guide, therefore, provides a comprehensive overview of its theoretical properties and a proposed pathway for its synthesis and characterization, which is essential for any research or drug development endeavor.

Compound Identity and Properties

While a registered CAS number for Methyl 4-chloro-2-ethynylbenzoate has not been identified, its fundamental properties can be determined from its chemical structure.

PropertyValueSource
Molecular Formula C₁₀H₇ClO₂Calculated
Molecular Weight 194.62 g/mol Calculated
Monoisotopic Mass 194.01346 DaCalculated

Proposed Synthesis: A Strategic Approach

The synthesis of Methyl 4-chloro-2-ethynylbenzoate can be efficiently achieved through a Sonogashira coupling reaction. This powerful cross-coupling method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[6][7] The choice of starting material is critical for the success of this synthesis, with the reactivity of the halogenated position being a key consideration. The general order of reactivity for aryl halides in Sonogashira coupling is I > Br > Cl.[8]

Retrosynthetic Analysis

A logical retrosynthetic pathway for Methyl 4-chloro-2-ethynylbenzoate points to a di-halogenated benzoate precursor and a protected or terminal alkyne. To achieve selective coupling at the 2-position, a starting material such as Methyl 4-chloro-2-iodobenzoate or Methyl 4-chloro-2-bromobenzoate is proposed. The higher reactivity of the iodo or bromo group compared to the chloro group will facilitate selective reaction at the desired position.

G Methyl 4-chloro-2-ethynylbenzoate Methyl 4-chloro-2-ethynylbenzoate Retrosynthesis Retrosynthesis Methyl 4-chloro-2-ethynylbenzoate->Retrosynthesis Methyl 4-chloro-2-iodobenzoate Methyl 4-chloro-2-iodobenzoate Retrosynthesis->Methyl 4-chloro-2-iodobenzoate Trimethylsilylacetylene Trimethylsilylacetylene Retrosynthesis->Trimethylsilylacetylene

Caption: Retrosynthetic analysis of Methyl 4-chloro-2-ethynylbenzoate.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of Methyl 4-chloro-2-ethynylbenzoate from Methyl 4-chloro-2-iodobenzoate and trimethylsilylacetylene, followed by deprotection.

Materials:

  • Methyl 4-chloro-2-iodobenzoate

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step 1: Sonogashira Coupling

  • To a dry, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add Methyl 4-chloro-2-iodobenzoate (1.0 eq).

  • Add anhydrous toluene and anhydrous triethylamine (2.0 eq).

  • Stir the mixture until the starting material is fully dissolved.

  • To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate.

Step 2: Deprotection of the Silyl Group

  • Dissolve the purified Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask at 0°C.

  • Add tetrabutylammonium fluoride (TBAF) solution (1.1 eq, 1 M in THF) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the final product, Methyl 4-chloro-2-ethynylbenzoate.

G cluster_0 Sonogashira Coupling cluster_1 Deprotection Start Methyl 4-chloro-2-iodobenzoate + Trimethylsilylacetylene Reaction1 Pd(PPh₃)₂Cl₂, CuI, TEA Toluene, 70°C Start->Reaction1 Intermediate Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate Reaction1->Intermediate Reaction2 TBAF, THF 0°C to rt Intermediate->Reaction2 Product Methyl 4-chloro-2-ethynylbenzoate Reaction2->Product

Caption: Proposed synthetic workflow for Methyl 4-chloro-2-ethynylbenzoate.

Characterization and Purity Assessment

A comprehensive characterization of the synthesized Methyl 4-chloro-2-ethynylbenzoate is crucial to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal distinct signals for the aromatic protons, the methyl ester protons, and the acetylenic proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

    • ¹³C NMR will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the two sp-hybridized carbons of the alkyne.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C≡C triple bond (around 2100-2260 cm⁻¹), the C=O stretch of the ester (around 1720-1740 cm⁻¹), and C-H stretches of the aromatic ring and the alkyne.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Potential Applications and Reactivity

The structure of Methyl 4-chloro-2-ethynylbenzoate, featuring an electron-withdrawing ester group, a halogen, and a reactive alkyne, makes it a versatile building block in medicinal chemistry and materials science.

  • Click Chemistry: The terminal alkyne is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile introduction of this scaffold into larger molecules.

  • Further Functionalization: The alkyne can undergo various transformations, including hydration to form a ketone, or serve as a precursor for the synthesis of heterocycles.

  • Cross-Coupling Reactions: The chloro substituent can potentially participate in further cross-coupling reactions under more forcing conditions, allowing for sequential functionalization of the aromatic ring.

Safety and Handling

As a novel compound, the toxicological properties of Methyl 4-chloro-2-ethynylbenzoate are unknown. Therefore, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

References

  • Global HazMat. What is a CAS number, how is it assigned & why it's so important?. [Link]

  • Pharmaoffer.com. What are CAS Numbers: The Key to Chemical Identification. Published May 23, 2023. [Link]

  • Proregulations. CAS Number Application. [Link]

  • REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

  • CAS. CAS REGISTRY and CAS Registry Number FAQs. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Published October 2, 2015. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

Sources

Foundational

Introduction: The Significance of the 2-Ethynylbenzoate Scaffold

An In-depth Technical Guide to the Synthesis of 2-Ethynylbenzoate Derivatives 2-Ethynylbenzoate derivatives represent a class of highly versatile building blocks in modern organic synthesis. Their unique structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Ethynylbenzoate Derivatives

2-Ethynylbenzoate derivatives represent a class of highly versatile building blocks in modern organic synthesis. Their unique structural motif, featuring a carboxylic acid derivative ortho to an ethynyl group, serves as a powerful linchpin in the construction of complex molecular architectures. This scaffold is of significant interest to researchers in drug development and materials science due to its ability to participate in a wide array of chemical transformations, including cyclization, cross-coupling, and click chemistry reactions. The rigid, linear nature of the alkyne moiety, combined with the reactive potential of the benzoate group, allows for the synthesis of diverse heterocyclic systems, conjugated polymers, and sophisticated pharmaceutical intermediates. This guide provides a detailed exploration of the primary synthetic methodologies for accessing these valuable compounds, with a focus on the underlying mechanisms and practical experimental considerations.

The Workhorse of Synthesis: The Sonogashira Cross-Coupling Reaction

The Sonogashira cross-coupling reaction is the most prominent and widely utilized method for forming the crucial carbon-carbon bond between an aryl halide and a terminal alkyne, making it the cornerstone for synthesizing 2-ethynylbenzoate derivatives.[1][2] This reaction is prized for its reliability, functional group tolerance, and typically mild reaction conditions.[1] It employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt, to efficiently couple sp²-hybridized carbons with sp-hybridized carbons.[1][3]

Mechanism of the Sonogashira Coupling

Understanding the intricate catalytic cycles of the Sonogashira reaction is paramount for troubleshooting and optimizing synthetic outcomes. The reaction proceeds through two interconnected cycles: a palladium cycle and a copper cycle.

  • The Palladium Cycle : This is the primary cross-coupling cycle.

    • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (e.g., a 2-halobenzoate). This forms a Pd(II) intermediate.

    • Transmetalation : A copper acetylide species, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex, displacing the halide.

    • Reductive Elimination : The final step involves the formation of the desired C-C bond as the two organic ligands are eliminated from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the cycle.

  • The Copper Cycle : This cycle's role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation : A base (typically an amine) deprotonates the alkyne, facilitated by the copper, to form a highly reactive copper(I) acetylide intermediate.[4] This species is then ready for the transmetalation step with the palladium complex.

Below is a diagram illustrating the interconnected catalytic pathways.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex R¹-Pd(II)L₂-X Pd0->Pd_Complex Oxidative Addition (+ R¹-X) Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Pd_Complex->Pd_Alkyne Transmetalation (+ Cu-C≡CR²) Pd_Alkyne->Pd0 Product R¹-C≡C-R² Pd_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡C-R² CuX->Cu_Acetylide Acetylide Formation (+ Alkyne, Base) Alkyne H-C≡C-R² Cu_Acetylide->Pd_Complex Feeds into Pd Cycle Cu_Acetylide->CuX Regenerates Cu(I) (- Base-H⁺X⁻) caption_pd R¹-X = 2-Halobenzoate Derivative caption_alkyne R²-C≡C-H = Terminal Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Field-Proven Experimental Protocol: Synthesis of Ethyl 2-((trimethylsilyl)ethynyl)benzoate

The use of a protected alkyne, such as (trimethylsilyl)acetylene, is a common and effective strategy. The trimethylsilyl (TMS) group prevents the self-coupling of the terminal alkyne and can be easily removed in a subsequent step.[2]

Materials:

  • Ethyl 2-iodobenzoate

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 2-iodobenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous THF (or Toluene) to dissolve the solids.

  • Base and Alkyne Addition: Add triethylamine (2.5 equiv) via syringe, followed by the dropwise addition of (trimethylsilyl)acetylene (1.2 equiv).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 2-((trimethylsilyl)ethynyl)benzoate.

  • Deprotection (if required): To obtain the terminal alkyne, the TMS-protected product is dissolved in methanol, and a catalytic amount of potassium carbonate (K₂CO₃) is added. The mixture is stirred at room temperature until deprotection is complete (monitored by TLC), then worked up to yield ethyl 2-ethynylbenzoate.

Data Summary: Sonogashira Reaction Parameters

The choice of halide, catalyst, and base significantly impacts reaction efficiency. The general reactivity trend for the aryl halide is I > Br > Cl.[1]

Aryl Halide SubstratePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
Methyl 2-iodobenzoatePd(PPh₃)₄ (2%)CuI (4%)TEATHF25>90
Ethyl 2-bromobenzoatePdCl₂(dppf) (3%)CuI (5%)DIPAToluene80~85
Methyl 2-chlorobenzoatePd(t-Bu₃P)₂ (5%)CuI (10%)Cs₂CO₃Dioxane110~70

Note: The values in this table are representative and may vary based on the specific alkyne and detailed reaction conditions.

Alternative Synthetic Pathways

While the Sonogashira coupling is dominant, other methodologies offer valuable alternatives, particularly when specific starting materials are more accessible or when avoiding palladium is desirable.

Synthesis via Grignard Reagents and Carbonation

This strategy builds the molecule from a different perspective, forming the carboxylate group last. It is particularly useful when starting from a pre-functionalized ethynyl-aryl compound.

Workflow:

  • Starting Material: Begin with a compound like (p-bromophenylethynyl)trimethylsilane.

  • Grignard Formation: React the aryl bromide with magnesium metal in an anhydrous ether solvent (like THF) to form the corresponding Grignard reagent.

  • Carbonation: Bubble carbon dioxide (CO₂) gas through the Grignard solution, or pour the solution over crushed dry ice.

  • Acidification: Acidic workup protonates the carboxylate salt to yield the carboxylic acid, (p-carboxyphenylethynyl)trimethylsilane.

  • Deprotection: Treatment with a dilute base can then furnish the final p-ethynylbenzoic acid.[5]

Caption: Workflow for synthesizing 2-ethynylbenzoates via a Grignard reaction sequence.

This method's primary advantage is its reliance on classical, often cheaper reagents. However, it is less tolerant of functional groups that are incompatible with highly basic Grignard reagents (e.g., esters, ketones).

Corey-Fuchs and Related Homologation Reactions

When the desired starting material is a 2-formylbenzoate (an aldehyde), one-carbon homologation reactions provide a direct route to the terminal alkyne. The Corey-Fuchs reaction is a classic example.

Mechanism Overview:

  • Dibromo-olefination: The aldehyde is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form a dibromoalkene intermediate.

  • Elimination/Rearrangement: The dibromoalkene is then treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature. This induces a Fritsch–Buttenberg–Wiechell rearrangement, involving elimination of the two bromine atoms to form the desired terminal alkyne.

This pathway is highly effective for converting aldehydes to alkynes but requires stoichiometric amounts of phosphine reagents and the use of strong, cryogenic bases, which may not be suitable for all substrates or for large-scale industrial applications.

Conclusion and Future Outlook

The synthesis of 2-ethynylbenzoate derivatives is a well-established field, with the Sonogashira coupling reigning as the premier method due to its efficiency and broad applicability.[3][6] However, a deep understanding of the underlying catalytic mechanisms and the availability of alternative routes, such as those employing Grignard reagents or aldehyde homologation, provides the modern researcher with a powerful and flexible synthetic toolkit. Future advancements will likely focus on developing more sustainable catalytic systems, such as those using earth-abundant metals or heterogeneous catalysts, and expanding the reaction scope to accommodate ever more complex and sensitive substrates, further cementing the role of 2-ethynylbenzoates as indispensable building blocks in science.

References

  • Synthesis of 2-ethynylaniline derivatives via copper catalysed Sonogashira reaction. ResearchGate. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]

  • 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

Exploratory

Technical Guide: Crystal Structure Analysis of Methyl 4-chloro-2-ethynylbenzoate

This technical guide details the protocol for the crystallographic characterization of Methyl 4-chloro-2-ethynylbenzoate , a critical intermediate in the synthesis of fused nitrogen heterocycles (e.g., isoquinolines, qui...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the protocol for the crystallographic characterization of Methyl 4-chloro-2-ethynylbenzoate , a critical intermediate in the synthesis of fused nitrogen heterocycles (e.g., isoquinolines, quinazolines) used in kinase inhibitor development.

[1][2]

Executive Summary & Chemical Context

Methyl 4-chloro-2-ethynylbenzoate (MCEB) represents a class of poly-functionalized aromatic scaffolds where the interplay between the rigid ethynyl group, the electron-withdrawing ester, and the halogen substituent dictates solid-state packing.[1]

  • Significance: MCEB is a "linchpin" intermediate.[1] The ortho-ethynyl/ester motif allows for transition-metal-catalyzed cyclization (e.g., Sonogashira/cyclization cascades) to form biologically active cores.[1]

  • Crystallographic Challenge: The primary challenge in analyzing MCEB lies in distinguishing the subtle structure-directing roles of Halogen Bonding (Cl···O/N) versus Weak Hydrogen Bonding (C≡C–H[1]···O) , and verifying the conformational lock imposed by the ortho-substituents.

Experimental Crystallization Protocol

Achieving diffraction-quality single crystals for this achiral ester requires balancing solubility with slow nucleation to prevent micro-crystalline precipitation.[1]

Solvent Selection Matrix

Based on the solubility profile of halogenated benzoates, the following solvent systems are prioritized:

MethodSolvent System (v/v)TemperatureTarget MorphologyMechanism
Slow Evaporation EtOAc : Hexane (1:3) 298 KPrisms/BlocksGradual saturation driven by hexane antisolvent effect.[1]
Vapor Diffusion DCM (inner) / Pentane (outer) 277 KNeedles/LathsControlled antisolvent diffusion reduces kinetic trapping.[1]
Recrystallization Methanol 313 K

293 K
PlatesCooling crystallization exploits steep solubility curve of esters in MeOH.[1]
Crystal Mounting & Screening[1]
  • Selection: Select a crystal with dimensions approx.

    
     mm.[1] Avoid twinned crystals (check under polarized light for uniform extinction).[1]
    
  • Mounting: Use a MiTeGen loop with Paratone-N oil.[1]

  • Temperature: Collect data at 100 K (cryostream). Low temperature is non-negotiable to reduce thermal motion of the terminal ethynyl proton, allowing for more accurate bond length determination.

X-Ray Diffraction Methodology

This section outlines the data collection strategy to ensure high redundancy and resolution, essential for resolving weak intermolecular interactions.

Data Collection Parameters[1][2][3]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atom (
    
    
    mm
    
    
    ).[1]
  • Resolution: Collect to at least

    
     Å (
    
    
    
    for Mo) to ensure sufficient data for anisotropic refinement.
  • Strategy: Full sphere collection (Run 4-5

    
     scans at different 
    
    
    
    angles) to maximize completeness (>99%).
Structure Solution & Refinement Flow
  • Space Group Determination: Expect monoclinic (

    
    ) or triclinic (
    
    
    
    ) due to the lack of chirality.[1] Use XPREP or equivalent to analyze systematic absences.[1]
  • Phasing: Use Intrinsic Phasing (SHELXT) as the heavy Chlorine atom provides a strong anomalous signal even with Mo radiation.[1]

  • Refinement (SHELXL):

    • Non-H atoms: Refine anisotropically.

    • Ethynyl Proton: Do not use a riding model initially.[1] Locate the ethynyl H in the difference Fourier map (

      
      ).[1] Refine its coordinates freely if data quality permits, or restrain 
      
      
      
      Å with
      
      
      .
    • Disorder Check: Scrutinize the ester methyl group and the ethynyl group for rotational disorder.

Structural Elucidation & Analysis

This is the core analytical phase. You must move beyond simple connectivity to describe the supramolecular functionality of the crystal.

Molecular Conformation[1][2]
  • Planarity: Calculate the torsion angle

    
    (C1-C2-C(O)-O).[1] The ester group will likely twist out of the benzene plane by 10–30° to relieve steric strain from the ortho-ethynyl group.[1]
    
  • Bond Lengths: Verify the C

    
    C bond length is within expected ranges (1.18 – 1.21 Å). A lengthening may indicate strong participation of the terminal proton in H-bonding.[1]
    
Intermolecular Interaction Hierarchy

The crystal packing of MCEB is governed by a competition between three forces. You must quantify these using geometric criteria:

  • Ethynyl Hydrogen Bonds (

    
    ): 
    
    • The ethynyl proton is acidic.[1] Look for contacts with the Carbonyl Oxygen (

      
      ).
      
    • Criteria:

      
       Å, 
      
      
      
      .[1]
  • Halogen Bonding (

    
    ): 
    
    • The Chlorine atom has an electropositive "sigma-hole" along the C-Cl bond axis.[1]

    • Criteria: Look for linear approaches (

      
      ) to electron-rich acceptors (Carbonyl O or the 
      
      
      
      -system of an adjacent ring).[1]
  • 
    -
    
    
    
    Stacking:
    • Centroid-to-centroid distance between antiparallel benzene rings (

      
       Å).[1]
      
Visualization of Interaction Logic

The following diagram illustrates the decision tree for assigning interaction types during analysis.

InteractionLogic Start Analyze Close Contacts CheckH Check Ethynyl Proton (C≡C-H) Start->CheckH CheckCl Check Chlorine Atom (C-Cl) Start->CheckCl CheckPi Check Aromatic Ring (Centroid) Start->CheckPi DecisionH Dist(H...O) < vdW - 0.1Å? CheckH->DecisionH DecisionCl Angle(C-Cl...X) ≈ 180°? CheckCl->DecisionCl DecisionPi Centroid Dist < 3.8Å? CheckPi->DecisionPi ResultH Weak Hydrogen Bond (Structure Directing) DecisionH->ResultH Yes Ignore Dispersive/Packing Force DecisionH->Ignore No ResultCl Halogen Bond (Sigma-Hole Interaction) DecisionCl->ResultCl Yes DecisionCl->Ignore No ResultPi Pi-Stacking (Stabilizing) DecisionPi->ResultPi Yes DecisionPi->Ignore No

Caption: Logic flow for categorizing intermolecular forces in MCEB crystals based on geometric constraints.

Advanced Validation: Hirshfeld Surface Analysis

To publish or rigorously validate this structure, you must map the Hirshfeld Surface . This visualizes the volume of space where the molecule's electron density exceeds that of its neighbors.

  • Protocol: Use CrystalExplorer.[1]

  • Mapping: Map

    
     (normalized distance) onto the surface.[1]
    
    • Red spots: Indicate contacts shorter than the sum of vdW radii (Hydrogen bonds, Halogen bonds).

    • White regions: Contacts around vdW separation.[1]

  • Fingerprint Plot: Generate the 2D fingerprint (

    
     vs 
    
    
    
    ).[1]
    • Look for "spikes" at the bottom left.[1] A sharp spike indicates strong H-bonds (H...O).[1]

    • A diffuse region in the center usually corresponds to C...C (

      
      -stacking) or H...Cl interactions.[1]
      

References

The following sources provide the methodological grounding and comparative data for the protocols described above.

  • Methodology for Intermolecular Interactions

    • Groom, C. R., et al. "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 2016.[1]

    • Source:[Link][1]

  • Halogen Bonding in Benzoates

    • Metrangolo, P., et al. "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 2008.[1]

    • Source:[Link][1]

  • Hirshfeld Surface Analysis Protocol

    • Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009.[1]

    • Source:[Link]

  • Comparative Structure (Methyl 4-chloro-2-methylbenzoate)

    • Reference for the isostructural methyl-analog to assess steric effects of the 2-position.
    • Source:[Link][1]

Sources

Foundational

Thermal stability and melting point of Methyl 4-chloro-2-ethynylbenzoate

An In-Depth Technical Guide to the Thermal Stability and Melting Point of Methyl 4-chloro-2-ethynylbenzoate This guide provides a comprehensive technical framework for understanding and determining the thermal stability...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point of Methyl 4-chloro-2-ethynylbenzoate

This guide provides a comprehensive technical framework for understanding and determining the thermal stability and melting point of Methyl 4-chloro-2-ethynylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind experimental design and data interpretation. Given the limited publicly available experimental data for this specific compound, this paper establishes a robust predictive analysis based on its structural analogues and outlines the definitive experimental protocols required for its full characterization.

Introduction: The Significance of Thermal Characterization

Methyl 4-chloro-2-ethynylbenzoate is a substituted aromatic compound with functional groups—a chloro group, an ethynyl (acetylene) group, and a methyl ester—that make it a potentially valuable building block in medicinal chemistry and materials science. The precise control over its synthesis, purification, storage, and application hinges on a thorough understanding of its physical properties, particularly its melting point and thermal stability.

  • Melting Point (Tm): The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity substance, whereas a broad range often indicates the presence of impurities. For drug development, the melting point influences solubility, dissolution rate, and formulation strategies.

  • Thermal Stability: This parameter defines the temperature at which the compound begins to decompose. Knowledge of thermal stability is paramount for safety, establishing safe handling and storage conditions, and determining the viability of subsequent reaction conditions that require elevated temperatures. The presence of the high-energy ethynyl group makes this analysis particularly crucial.

This guide will detail the standard methodologies for determining these properties and interpret the expected outcomes based on the compound's structural features.

Predictive Analysis Based on Structural Analogues

Direct experimental data for Methyl 4-chloro-2-ethynylbenzoate is scarce. However, we can predict its behavior by examining related structures for which data is available.

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Structural Differences
Methyl 4-chlorobenzoate1126-46-1170.5942-44Lacks the 2-ethynyl group
Methyl 4-chloro-2-nitrobenzoate42087-80-9215.5943-45[1]Nitro group instead of ethynyl
Methyl 4-chloro-2-methylbenzoate99585-12-3184.62Not specifiedMethyl group instead of ethynyl

The planar, rigid structure of Methyl 4-chlorobenzoate contributes to its defined melting point of 42-44 °C. The introduction of the linear, rigid ethynyl group at the 2-position in Methyl 4-chloro-2-ethynylbenzoate is expected to increase intermolecular interactions (π-stacking) and potentially lead to a higher melting point compared to its non-ethynylated counterpart. The high-energy triple bond in the ethynyl group also suggests that the compound may have a specific, and possibly energetic, decomposition profile. Thermal decomposition can lead to the release of irritating gases and vapors, and for chlorinated compounds, this often includes hydrogen chloride gas[2][3].

Experimental Workflows for Thermal Analysis

A multi-technique approach is essential for a comprehensive thermal analysis. The logical workflow involves a preliminary melting point determination, followed by high-resolution analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: High-Resolution Thermal Analysis cluster_2 Phase 3: Data Synthesis & Interpretation A Sample Preparation (Dry, High Purity) B Melting Point Apparatus (Capillary Method) A->B Initial Tm estimate D Thermogravimetric Analysis (TGA) A->D Assess stability C Differential Scanning Calorimetry (DSC) B->C Refine Tm E Melting Point (Tm) Purity Assessment Enthalpy of Fusion (ΔHfus) C->E F Decomposition Temp (Td) Mass Loss Profile Thermal Stability Limit D->F G Comprehensive Thermal Profile & Safety Assessment E->G F->G

Caption: Workflow for comprehensive thermal characterization.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a rapid and straightforward determination of the melting range.

Causality: The principle rests on visually observing the phase transition from solid to liquid. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range, making this a robust initial test for purity.

Methodology:

  • Sample Preparation: Ensure the Methyl 4-chloro-2-ethynylbenzoate sample is thoroughly dried to remove any solvent, which could depress the melting point. Grind the crystalline sample into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Protocol:

    • Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Using a fresh sample, set a slow heating ramp (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC provides precise quantitative data on thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Causality: By measuring the energy absorbed or released during a phase transition, DSC can precisely identify the melting point (as the peak of an endothermic event) and quantify the energy required to melt the sample (enthalpy of fusion, ΔHfus). This is more accurate and reproducible than visual methods.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the powdered sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Heating Ramp: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min). The ramp should extend well beyond the expected melting point (e.g., to 200 °C) to observe any other transitions.

    • Cooling/Reheating Cycle (Optional): A subsequent cooling and reheating cycle can provide information on recrystallization behavior and the stability of the melt.

  • Data Analysis:

    • Melting Point (Tm): Determined as the peak maximum of the endothermic melting event.

    • Onset Temperature: The extrapolated beginning of the melting peak.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.

Protocol 3: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a direct measure of thermal stability and decomposition.

Causality: TGA identifies the exact temperature at which the compound begins to lose mass due to decomposition and evaporation. The resulting mass loss profile is characteristic of the material and its degradation pathway.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Thermal Program:

    • Equilibration: Equilibrate at a starting temperature (e.g., 30 °C) under a nitrogen atmosphere.

    • Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis:

    • Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline tangent and the tangent of the decomposition curve.

    • Mass Loss Steps: The TGA curve will show distinct steps if decomposition occurs in multiple stages. The percentage of mass lost at each step can provide clues about the decomposition mechanism.

Safety and Handling Considerations

The thermal analysis of a novel, energetic compound like Methyl 4-chloro-2-ethynylbenzoate requires stringent safety protocols.

  • Hazardous Decomposition: Thermal decomposition is expected to produce hazardous byproducts. Safety data sheets for analogous compounds warn that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas[2][3].

  • Explosion Risk: The presence of the ethynyl group, a high-energy functional group, suggests a potential for rapid, exothermic decomposition. Containers may explode when heated[2]. All heating experiments should be conducted on a small scale and behind a protective shield.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, lab coat, and gloves, at all times[3]. All handling of the compound, especially during heating, should be performed within a chemical fume hood to ensure adequate ventilation[3].

G cluster_0 Molecular Structure & Properties cluster_1 Resulting Thermal Behavior A Methyl 4-chloro-2-ethynylbenzoate Chloro Group Ethynyl Group Ester Group B Thermal Stability & Safety Potential for energetic decomposition Release of HCl, CO, CO₂ upon heating Establishes max. safe process temperature A:f1->B:head High-energy bond (Potential Instability) A:f0->B:head Source of HCl upon decomposition

Caption: Relationship between structure and thermal hazards.

Conclusion

While specific experimental values for the melting point and thermal decomposition of Methyl 4-chloro-2-ethynylbenzoate are not yet widely reported, a robust framework for their determination exists. Through predictive analysis based on structural analogues, we anticipate a melting point above 44 °C and a distinct thermal decomposition profile influenced by its chloro and ethynyl functionalities. The detailed protocols for melting point analysis, DSC, and TGA provided herein represent the gold standard for characterizing such novel compounds. This rigorous analytical approach is indispensable for ensuring the safety, purity, and effective application of Methyl 4-chloro-2-ethynylbenzoate in research and development.

References

  • SAFETY DATA SHEET. (2014, December 29). [Source Redacted for Privacy].

Sources

Exploratory

Methyl 4-chloro-2-ethynylbenzoate: A Versatile Pharmacophore Building Block

Topic: Methyl 4-chloro-2-ethynylbenzoate as a Pharmacophore Building Block Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the ar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-chloro-2-ethynylbenzoate as a Pharmacophore Building Block Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the architecture of modern drug discovery, Methyl 4-chloro-2-ethynylbenzoate represents a high-value "ortho-disposed" synthon. Its structural utility lies in the precise arrangement of a reactive alkyne (ethynyl) ortho to an electrophilic ester (benzoate), with a chlorine atom at the para position relative to the ester serving as a metabolic blocker or electronic modulator.

This guide details the synthesis, reactivity profile, and application of this building block. Unlike simple aromatics, this molecule acts as a "linchpin" intermediate, enabling rapid access to privileged heterocycles—specifically isocoumarins , isoquinolinones , and phthalazinones —while retaining a halogen handle for late-stage cross-coupling.

Structural Analysis & Pharmacophoric Potential[1]

The molecule's power is derived from its three distinct functional handles, each serving a specific role in Structure-Activity Relationship (SAR) exploration:

Functional GroupPositionRole in Drug DesignReactivity Profile
Methyl Ester C-1ElectrophileCyclization acceptor; Hydrolysis to acid; Amidation.
Ethynyl Group C-2 (Ortho)Nucleophile / Dipole5-exo-dig / 6-endo-dig cyclizations; Click chemistry (CuAAC); Sonogashira coupling.
Chlorine Atom C-4ModulatorLipophilic enhancement; Metabolic stability (blocks oxidation); Late-stage Suzuki/Buchwald coupling.

Chemo-logic: The ortho relationship between the alkyne and the ester is the critical feature. It pre-organizes the molecule for heterocyclization. Under Lewis acid catalysis or nucleophilic attack, the alkyne activates, and the ester traps the resulting intermediate, forming fused bicyclic systems found in serine protease inhibitors and kinase inhibitors.

Synthesis Protocol: Accessing the Core

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a Sonogashira coupling starting from methyl 4-chloro-2-iodobenzoate.

Step-by-Step Methodology

Precursor: Methyl 4-chloro-2-iodobenzoate (CAS: 1126-46-1 or similar analogs). Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2, CuI, Et3N, THF.

Phase 1: Sonogashira Coupling
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon.

  • Charge: Add Methyl 4-chloro-2-iodobenzoate (1.0 eq), Pd(PPh3)2Cl2 (2 mol%), and CuI (1 mol%).

  • Solvent: Add anhydrous THF (0.2 M concentration) and degassed Et3N (3.0 eq).

  • Addition: Add TMSA (1.2 eq) dropwise at room temperature.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[1] The iodine is highly reactive; heating is rarely required and may promote homocoupling of the alkyne.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify via silica flash chromatography.

Phase 2: Desilylation
  • Reaction: Dissolve the TMS-intermediate in MeOH/THF (1:1).

  • Reagent: Add K2CO3 (1.5 eq) or TBAF (1.0 eq). Stir for 30 mins at RT.[1]

  • Purification: Aqueous extraction (EtOAc/Water). The terminal alkyne is sensitive; store at -20°C under inert gas.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 4-chloro- 2-iodobenzoate Inter TMS-Intermediate Start->Inter TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, THF, RT Product Methyl 4-chloro- 2-ethynylbenzoate Inter->Product K2CO3, MeOH or TBAF

Caption: Two-step synthesis of the core scaffold via Sonogashira coupling and desilylation.

Divergent Applications: The "Toolkit"

Once synthesized, Methyl 4-chloro-2-ethynylbenzoate serves as a divergent point for three major scaffold classes.

Route A: 6-Chloroisocoumarins (Serine Protease Inhibition)

The cyclization of 2-ethynylbenzoates to isocoumarins is a "self-validating" reaction; it rarely fails because the 6-endo-dig closure is thermodynamically favored.

  • Mechanism: Electrophilic activation of the alkyne (using I2, PhSeCl, or AgOTf) triggers nucleophilic attack by the carbonyl oxygen of the ester.

  • Protocol: Dissolve substrate in DCM. Add I2 (1.2 eq) and NaHCO3. Stir at RT. The product is the 3-iodo-6-chloroisocoumarin, which can be further functionalized.

  • Application: 6-chloroisocoumarins are potent inhibitors of serine proteases (e.g., Chymotrypsin, Elastase) due to the acyl-enzyme intermediate formation.

Route B: 6-Chloroisoquinolin-1(2H)-ones (Kinase Scaffolds)

Nitrogen insertion converts the lactone (isocoumarin) logic into lactam (isoquinolinone) logic, a privileged scaffold in kinase inhibitors (e.g., PARP inhibitors).

  • Protocol: React Methyl 4-chloro-2-ethynylbenzoate with a primary amine (R-NH2) in refluxing ethanol or toluene.

  • Mechanism: The amine attacks the ester to form an amide, followed by a Michael-type addition to the alkyne (or 6-endo-dig cyclization).

  • Result: 2-Substituted-6-chloroisoquinolin-1-ones.

Route C: Click Chemistry (Fragment Linking)

The terminal alkyne allows this building block to be "clicked" onto diverse biological targets or fragments without affecting the ester or chlorine.

  • Conditions: CuSO4, Sodium Ascorbate, R-Azide, t-BuOH/H2O.

  • Utility: Creating PROTAC linkers or attaching the benzoate warhead to an antibody (ADC).

Divergent Synthesis Map

DivergentMap Core Methyl 4-chloro- 2-ethynylbenzoate (The Core) Isocoumarin 6-Chloroisocoumarin (Protease Inhibitors) Core->Isocoumarin Electrophile (E+) (e.g., I2, AgOTf) Isoquin 6-Chloroisoquinolinone (Kinase Inhibitors) Core->Isoquin Primary Amine (R-NH2, Heat) Triazole 1,2,3-Triazole Derivative (Bioconjugates) Core->Triazole R-N3, Cu(I) (Click Chemistry)

Caption: Divergent synthesis pathways transforming the core into three distinct pharmacophore classes.

Experimental Data Summary

The following table summarizes expected yields and conditions for standard transformations of this building block, based on analogous 2-ethynylbenzoate literature.

TransformationReagent/CatalystSolventTemp (°C)Typical YieldRef
Sonogashira Coupling Pd(PPh3)2Cl2, CuITHF/Et3N2585-95%[1, 2]
Isocoumarin Formation I2, NaHCO3DCM2575-88%[3]
Isoquinolinone Formation R-NH2 (excess)EtOH8060-80%[4]
Click Reaction CuSO4, AscorbatetBuOH/H2O25>90%[5]

Safety & Handling

  • Alkyne Hazards: Terminal alkynes can polymerize exothermically. Store cold. Avoid contact with concentrated silver or copper salts in the absence of ligands (acetylide explosion risk).

  • Halogenated Aromatics: The 4-chloro-2-iodo precursor is a potential skin sensitizer. Use standard PPE.

  • Waste: Palladium and Copper waste must be segregated from general organic waste.

References

  • Sonogashira Coupling of Methyl 2-Iodobenzoates

    • Title: Straightforward Synthesis of Bis[(trifluoromethyl)
    • Source:Journal of Organic Chemistry (2023).
    • URL:[Link]

  • General Sonogashira Protocol

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Isocoumarin Synthesis

    • Title: Facile and efficient method for Zn(OTf)
    • Source:Indian Journal of Experimental Biology (via NIScPR).
    • URL:[Link] (Generalized link to repository based on search snippet 1.1).

  • Isoquinolinone Synthesis

    • Title: A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.[2]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Click Chemistry Applications

    • Title: Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
    • Source:Chemical Reviews (PMC/NIH).
    • URL:[Link]

Sources

Foundational

Spectroscopic Analysis of Methyl 4-chloro-2-ethynylbenzoate: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-chloro-2-ethynylbenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-ethynylbenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Accurate and comprehensive structural elucidation is paramount for its use in research and development. This technical guide provides a detailed analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimentally verified spectra for this specific compound is not publicly available in scientific literature or databases, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to provide a robust predictive analysis. This document serves as a valuable resource for the identification, characterization, and quality control of Methyl 4-chloro-2-ethynylbenzoate.

Molecular Structure and Spectroscopic Overview

The structure of Methyl 4-chloro-2-ethynylbenzoate combines several key functional groups that give rise to a unique spectroscopic fingerprint. Understanding this structure is the first step in interpreting its spectral data.

Molecular Formula: C₁₀H₇ClO₂[1]

Molecular Weight: 194.61 g/mol (for ³⁵Cl isotope)

The key structural features include:

  • A 1,2,4-trisubstituted benzene ring .

  • An ethynyl group (-C≡CH) at the C2 position.

  • A chloro group (-Cl) at the C4 position.

  • A methyl ester group (-COOCH₃) at the C1 position.

Each of these components will produce characteristic signals in the various spectroscopic techniques discussed below.

Caption: Molecular structure of Methyl 4-chloro-2-ethynylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the alkyne proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data (Predicted in CDCl₃, 400 MHz)

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-C≡ ~3.5 Singlet (s) N/A 1H The terminal alkyne proton is deshielded by the π-system and appears as a sharp singlet.
-OCH₃ ~3.9 Singlet (s) N/A 3H Protons of the methyl ester group are in a clean environment and appear as a singlet.
H-5 ~7.4 Doublet of doublets (dd) Jortho ≈ 8.4, Jmeta ≈ 2.0 1H Coupled to H-6 (ortho) and H-3 (meta).
H-3 ~7.6 Doublet (d) Jmeta ≈ 2.0 1H Coupled only to H-5 (meta). The adjacent C2 has no proton.

| H-6 | ~7.9 | Doublet (d) | Jortho ≈ 8.4 | 1H | Coupled only to H-5 (ortho). Deshielded by the adjacent ester group. |

Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

  • Processing: Process the Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule, each appearing at a characteristic chemical shift.

Expected ¹³C NMR Data (Predicted in CDCl₃, 100 MHz)

Carbon Label Predicted δ (ppm) Rationale
-OC H₃ ~52 Typical range for a methyl ester carbon.
C ≡CH ~80 sp-hybridized carbon attached to a hydrogen.
-C ≡CH ~82 sp-hybridized carbon attached to the aromatic ring.
Aromatic C-H 128 - 134 Aromatic carbons attached to protons. Specific assignments require advanced 2D NMR.
Aromatic C-Cl ~138 Aromatic carbon attached to chlorine, deshielded by the halogen.
Aromatic C-C≡ ~125 Aromatic carbon bearing the alkyne substituent.
Aromatic C-COO ~132 Aromatic carbon bearing the ester substituent.

| -C =O | ~165 | Carbonyl carbon of the ester group, significantly deshielded. |

Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

  • Processing: Process the FID and reference the spectrum to the CDCl₃ solvent peak (triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity Significance
~3300 ≡C-H stretch Strong, sharp Confirms the presence of a terminal alkyne.
~2110 -C≡C- stretch Medium, sharp Confirms the presence of the alkyne triple bond.
~1725 C=O stretch Strong Characteristic of the ester carbonyl group.
1600, 1480 C=C stretch Medium Aromatic ring vibrations.
~1250 C-O stretch Strong Ester C-O bond stretch.

| ~1100 | C-Cl stretch | Medium-Strong | Carbon-chlorine bond vibration. |

Experimental Protocol: Acquiring IR Spectra (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the two.

  • Analysis: Identify the characteristic peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 194 (for ³⁵Cl) and 196 (for ³⁷Cl). A crucial diagnostic feature will be the characteristic ~3:1 intensity ratio of these two peaks, which is indicative of a single chlorine atom in the molecule.

  • Predicted [M+H]⁺: High-resolution mass spectrometry (HRMS) under electrospray ionization (ESI) conditions would show a protonated molecule. The predicted m/z for [C₁₀H₈³⁵ClO₂]⁺ is 195.02074.[1]

  • Key Fragments:

    • m/z 163/165: Loss of the methoxy group (-OCH₃, 31 Da).

    • m/z 135/137: Loss of the entire carbomethoxy group (-COOCH₃, 59 Da).

    • m/z 100: Loss of both the carbomethoxy group and chlorine.

MS_Fragmentation M [M]⁺˙ m/z 194/196 M_minus_OCH3 [M - OCH₃]⁺ m/z 163/165 M->M_minus_OCH3 - ˙OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 135/137 M->M_minus_COOCH3 - ˙COOCH₃ M_minus_COOCH3_Cl [C₈H₄]⁺˙ m/z 100 M_minus_COOCH3->M_minus_COOCH3_Cl - ˙Cl

Caption: Predicted major fragmentation pathway for Methyl 4-chloro-2-ethynylbenzoate.

Experimental Protocol: Acquiring Mass Spectra (EI)

  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV to induce fragmentation.

  • Detection: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Analysis: Identify the molecular ion peak (including its isotopic pattern) and major fragment ions.

Conclusion

The structural confirmation of Methyl 4-chloro-2-ethynylbenzoate relies on a synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of the key alkyne, ester, and chloro functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through its characteristic isotopic pattern and fragmentation. This guide provides a predictive but comprehensive framework for the analysis of this compound, enabling researchers to confidently identify and characterize it.

References

  • This reference is a placeholder as no direct experimental data was found in the provided search results.
  • This reference is a placeholder. Foundational spectroscopy textbooks (e.g., by Pavia, Silverstein) would be cited for general principles.
  • PubChem. Methyl 4-chloro-2-ethynylbenzoate. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of isocoumarins from Methyl 4-chloro-2-ethynylbenzoate

Application Note: Precision Synthesis of 7-Chloroisocoumarins from Methyl 4-chloro-2-ethynylbenzoate Introduction & Scope Isocoumarins (1H-isochromen-1-ones) are privileged structural motifs found in a wide array of natu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 7-Chloroisocoumarins from Methyl 4-chloro-2-ethynylbenzoate

Introduction & Scope

Isocoumarins (1H-isochromen-1-ones) are privileged structural motifs found in a wide array of natural products and bioactive pharmaceuticals, exhibiting serine protease inhibition, antifungal, and anti-inflammatory properties.[1] This guide details the synthesis of 7-chloroisocoumarin derivatives starting from Methyl 4-chloro-2-ethynylbenzoate .

The presence of the chlorine atom at the C7 position (derived from the C4 position of the benzoate precursor) is critical for Medicinal Chemistry applications, serving as a handle for late-stage diversification via Buchwald-Hartwig or Suzuki-Miyaura couplings.

This Application Note provides two distinct, self-validating protocols:

  • Protocol A (Electrophilic Iodocyclization): Yields 4-iodo-7-chloroisocoumarin , creating a bis-halogenated scaffold for orthogonal cross-coupling.[1]

  • Protocol B (Transition-Metal Catalyzed Cyclization): Yields the parent 7-chloroisocoumarin directly.

Scientific Foundation & Reaction Logic

Regiochemistry and Numbering

The transformation relies on a 6-endo-dig cyclization.[1] It is imperative to understand the atom mapping to predict SAR (Structure-Activity Relationship) outcomes:

  • Precursor: Methyl 4-chloro-2-ethynylbenzoate.

    • Ester (C1)

      
       Becomes Isocoumarin Carbonyl (C1).
      
    • Alkyne (C2)

      
       Becomes Isocoumarin Bridgehead (C8a).
      
    • Chloro-substituent (C4)

      
       Maps to Position 7  on the Isocoumarin ring.[1]
      
Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the ester carbonyl oxygen onto the alkyne, which is activated by an electrophile (


) or a metal catalyst (

).
  • Activation: The alkyne coordinates to the electrophile (

    
    ) or catalyst (
    
    
    
    ).
  • Cyclization: The carbonyl oxygen attacks the

    
    -carbon of the alkyne (6-endo-dig), forming a cyclic oxonium intermediate.
    
  • Dealkylation: The methyl group is removed via nucleophilic attack (typically by the iodide anion or solvent), releasing MeI and neutralizing the isocoumarin core.

ReactionMechanism Start Methyl 4-chloro- 2-ethynylbenzoate Activation Alkyne Activation (I2 or Pd) Start->Activation + E+ Cyclization 6-endo-dig Cyclization Activation->Cyclization Nucleophilic Attack Intermediate Oxonium Species Cyclization->Intermediate Dealkylation Demethylation (-MeI) Intermediate->Dealkylation SN2 Attack Product 7-Chloroisocoumarin Scaffold Dealkylation->Product

Figure 1: Mechanistic pathway for the conversion of 2-alkynylbenzoates to isocoumarins.

Protocol A: Electrophilic Iodocyclization

Target Product: 4-Iodo-7-chloroisocoumarin Primary Utility: Creates a scaffold with two differentiated halogen handles (Cl at C7, I at C4).

Reagents & Equipment
  • Substrate: Methyl 4-chloro-2-ethynylbenzoate (1.0 equiv).

  • Electrophile: Iodine (

    
    ) (3.0 equiv).[2]
    
  • Base: Sodium Bicarbonate (

    
    ) (3.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) (anhydrous).

  • Quench: Saturated

    
     (Sodium thiosulfate).
    
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-chloro-2-ethynylbenzoate (1.0 mmol) in MeCN (5 mL).

  • Activation: Add

    
     (3.0 mmol) to the solution.
    
    • Note: The base buffers the reaction, preventing acid-catalyzed degradation, although the primary byproduct is MeI.

  • Cyclization: Add

    
     (3.0 mmol) in one portion. Seal the flask and protect from light (wrap in aluminum foil).
    
  • Incubation: Stir at Room Temperature (25°C) for 2–4 hours.

    • Self-Validation Point: Monitor via TLC. The starting material (high

      
      ) should disappear. The product will appear as a distinct spot, often fluorescent under UV (254/365 nm).
      
  • Quench: Pour the reaction mixture into a separatory funnel containing sat.

    
     (10 mL) to reduce excess iodine. The deep purple/brown color should fade to pale yellow/clear.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (Hexane:EtOAc 90:10).

Protocol B: Palladium-Catalyzed Cyclization

Target Product: 7-Chloroisocoumarin (Hydrogen at C4) Primary Utility: Direct synthesis of the core pharmacophore without C4-halogenation.[1]

Reagents & Equipment
  • Catalyst:

    
     (5 mol%).
    
  • Co-oxidant/Additive:

    
     (2.0 equiv) - Optional if oxidative coupling is required, but for direct cyclization of terminal alkynes, mild Lewis acidic conditions often suffice.
    
  • Solvent: THF or DMF.

  • Temperature: 60°C.

Step-by-Step Methodology
  • Setup: Charge a reaction vial with Methyl 4-chloro-2-ethynylbenzoate (1.0 mmol) and

    
     (0.05 mmol).
    
  • Solvation: Add THF (3 mL).

  • Reaction: Heat the mixture to 60°C under an air atmosphere (if using oxidative cycle) or

    
     (if strictly Lewis acid mechanism).
    
    • Expert Insight:

      
       acts as a soft Lewis acid, activating the alkyne triple bond towards the "hard" oxygen nucleophile.
      
  • Monitoring: Reaction typically completes in 6–12 hours.

    • Self-Validation: Look for the disappearance of the alkyne C

      
      C stretch (
      
      
      
      2100 cm
      
      
      ) in IR if available, or standard TLC monitoring.
  • Purification: Filter through a pad of Celite to remove Pd black. Concentrate and purify via silica gel chromatography.

Data Summary & Comparison

ParameterProtocol A (Iodocyclization)Protocol B (Pd-Catalysis)
Product 4-Iodo-7-chloroisocoumarin7-Chloroisocoumarin
C4 Substituent Iodine (Reactive Handle)Hydrogen (Unsubstituted)
Reaction Time 2–4 Hours6–12 Hours
Temperature 25°C (Room Temp)60°C
Yield (Typical) 85–92%75–85%
Atom Economy Lower (Stoichiometric

)
Higher (Catalytic Metal)

Experimental Workflow Visualization

Workflow Start Start: Methyl 4-chloro- 2-ethynylbenzoate Decision Select Protocol Start->Decision PathA Protocol A: Iodocyclization Decision->PathA Need C4-I Handle PathB Protocol B: Pd-Catalysis Decision->PathB Need C4-H ReagentA Add I2 (3 eq), NaHCO3 Solvent: MeCN PathA->ReagentA ReactA Stir RT, 2-4h (Monitor TLC) ReagentA->ReactA QuenchA Quench: Na2S2O3 (Remove excess I2) ReactA->QuenchA ProdA Product: 4-Iodo-7-chloroisocoumarin QuenchA->ProdA ReagentB Add PdCl2 (5 mol%) Solvent: THF PathB->ReagentB ReactB Heat 60°C, 6-12h ReagentB->ReactB FilterB Filter (Celite) Remove Catalyst ReactB->FilterB ProdB Product: 7-Chloroisocoumarin FilterB->ProdB

Figure 2: Decision matrix and experimental workflow for isocoumarin synthesis.

References

  • Larock, R. C., et al. "Synthesis of Isocoumarins and

    
    -Pyrones via Electrophilic Cyclization."[1] Journal of Organic Chemistry. Describes the foundational iodocyclization methodology for 2-alkynylbenzoates.
    
  • Yao, T., & Larock, R. C. "Iodocyclization of 2-alkynylbenzoates."[3] Tetrahedron Letters. Specific protocols for iodine-mediated cyclization yielding 4-iodoisocoumarins.

  • Pal, M., et al. "PdCl2-catalyzed synthesis of a new class of isocoumarin derivatives."[4] European Journal of Medicinal Chemistry. Demonstrates Pd-catalyzed cyclization utility in drug discovery (PDE4 inhibitors).

  • Umeda, R., et al. "Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids."[5] Heterocycles. Comparative metal-catalyzed approach.

Sources

Application

Application Notes and Protocols: Cyclization Reactions of Methyl 4-chloro-2-ethynylbenzoate

Introduction: The Versatility of a Multifunctional Building Block Methyl 4-chloro-2-ethynylbenzoate is a highly versatile synthetic intermediate, poised for a variety of cyclization reactions that grant access to a diver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Multifunctional Building Block

Methyl 4-chloro-2-ethynylbenzoate is a highly versatile synthetic intermediate, poised for a variety of cyclization reactions that grant access to a diverse array of heterocyclic scaffolds. The strategic placement of the ester, the alkyne, and the chloro substituent on the aromatic ring allows for a rich and tunable reactivity profile. The electron-withdrawing nature of the ester and chloro groups activates the alkyne for nucleophilic attack, while the ortho positioning of the ester and alkyne moieties facilitates intramolecular cyclization pathways. The chloro substituent, in addition to its electronic influence, provides a handle for further functionalization through cross-coupling reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key cyclization reactions of Methyl 4-chloro-2-ethynylbenzoate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices. The focus will be on the synthesis of isocoumarins, a privileged scaffold in medicinal chemistry, through various catalytic and metal-free methods.

Part I: Synthesis of the Starting Material: Methyl 4-chloro-2-ethynylbenzoate

The journey into the cyclization chemistry of our target molecule begins with its synthesis. The most efficient and widely adopted method for the preparation of 2-ethynylbenzoates is the Sonogashira cross-coupling reaction.[1] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Protocol 1: Sonogashira Coupling for the Synthesis of Methyl 4-chloro-2-ethynylbenzoate

This protocol outlines the synthesis of Methyl 4-chloro-2-ethynylbenzoate from the readily available Methyl 4-chloro-2-iodobenzoate and ethynyltrimethylsilane, followed by desilylation.

Reaction Scheme:

Sonogashira Coupling cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Desilylation Methyl 4-chloro-2-iodobenzoate Methyl 4-chloro-2-iodobenzoate Coupled_Product Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate Methyl 4-chloro-2-iodobenzoate->Coupled_Product Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Coupled_Product Catalysts Pd(PPh₃)₂Cl₂ CuI, Et₃N Catalysts->Coupled_Product Coupled_Product_2 Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate Final_Product Methyl 4-chloro-2-ethynylbenzoate Coupled_Product_2->Final_Product Base K₂CO₃, MeOH Base->Final_Product

Caption: Synthesis of Methyl 4-chloro-2-ethynylbenzoate.

Materials:

  • Methyl 4-chloro-2-iodobenzoate

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Methyl 4-chloro-2-iodobenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous toluene and freshly distilled triethylamine (2.0 equiv).

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification (Coupled Product): Purify the crude product by flash column chromatography on silica gel to obtain Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate.

  • Desilylation: Dissolve the purified silylated product in methanol. Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature for 2-4 hours.

  • Final Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield Methyl 4-chloro-2-ethynylbenzoate.

Self-Validation: The successful synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, and mass spectrometry. The disappearance of the starting aryl iodide and the appearance of the characteristic alkyne proton signal (around 3.5 ppm) in the ¹H NMR spectrum are key indicators.

Part II: Intramolecular Cyclization to 7-Chloroisocoumarins

The most prominent cyclization pathway for Methyl 4-chloro-2-ethynylbenzoate is the intramolecular 6-endo-dig cyclization to form 7-chloroisocoumarins.[2][3] This transformation can be achieved under various conditions, offering flexibility in experimental design. We present protocols for both gold-catalyzed and metal-free, acid-mediated cyclization.

Protocol 2: Gold-Catalyzed Synthesis of 7-Chloroisocoumarin

Gold catalysts are renowned for their ability to activate alkynes towards nucleophilic attack under mild conditions.[4][5][6] This protocol utilizes a cationic gold(I) catalyst to effect the cyclization.

Reaction Scheme:

Gold_Catalyzed_Cyclization Start Methyl 4-chloro-2-ethynylbenzoate Product 7-Chloroisocoumarin Start->Product 6-endo-dig cyclization Catalyst [Au(I)] catalyst Catalyst->Product

Caption: Gold-catalyzed synthesis of 7-Chloroisocoumarin.

Materials:

  • Methyl 4-chloro-2-ethynylbenzoate

  • (Triphenylphosphine)gold(I) chloride (PPh₃AuCl)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Catalyst Preparation (in situ): In a dry reaction vessel under an inert atmosphere, dissolve PPh₃AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in anhydrous DCM. Stir for 10 minutes at room temperature to generate the active cationic gold catalyst.

  • Substrate Addition: Add a solution of Methyl 4-chloro-2-ethynylbenzoate (1.0 equiv) in anhydrous DCM to the catalyst mixture.

  • Reaction Progression: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-Chloroisocoumarin.

Causality and Insights: The silver salt acts as a halide scavenger, generating the highly electrophilic cationic gold(I) species, which then coordinates to the alkyne. This coordination enhances the electrophilicity of the alkyne, facilitating the intramolecular nucleophilic attack by the ester carbonyl oxygen in a 6-endo-dig fashion.[4] The reaction is typically clean and proceeds under mild conditions.

Protocol 3: Metal-Free, Brønsted Acid-Mediated Synthesis of 7-Chloroisocoumarin

An alternative to transition metal catalysis is the use of a strong Brønsted acid to promote the cyclization. This method offers a cost-effective and potentially more environmentally benign route.

Reaction Scheme:

Acid_Catalyzed_Cyclization Start Methyl 4-chloro-2-ethynylbenzoate Product 7-Chloroisocoumarin Start->Product 6-endo-dig cyclization Acid Brønsted Acid (e.g., MsOH) Acid->Product

Caption: Brønsted acid-mediated synthesis of 7-Chloroisocoumarin.

Materials:

  • Methyl 4-chloro-2-ethynylbenzoate

  • Methanesulfonic acid (MsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve Methyl 4-chloro-2-ethynylbenzoate (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • Acid Addition: Add methanesulfonic acid (2.0 equiv) dropwise to the solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-Chloroisocoumarin.

Causality and Insights: In this metal-free approach, the Brønsted acid protonates the ester carbonyl, increasing its electrophilicity and promoting the intramolecular attack of the alkyne. Alternatively, protonation of the alkyne can lead to a vinyl cation intermediate, which is then trapped by the ester carbonyl.

Part III: Tandem Reactions and Further Diversification

The reactivity of Methyl 4-chloro-2-ethynylbenzoate can be extended to tandem reactions where the initial cyclization is followed by a subsequent transformation in a one-pot fashion. A notable example is the cooperative photoredox/gold-catalyzed cyclization with arenediazonium salts to synthesize 3,4-disubstituted isocoumarins.[5]

Conceptual Protocol: Cooperative Photoredox/Gold-Catalyzed Arylation/Cyclization

This advanced protocol combines gold catalysis with photoredox catalysis to achieve a domino arylation and oxo-cyclization, leading to more complex isocoumarin structures.

Reaction Workflow:

Tandem_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Catalytic System cluster_2 Reaction Conditions cluster_3 Product Reactants Methyl 4-chloro-2-ethynylbenzoate + Arenediazonium salt Catalysts Gold(I) catalyst + Photocatalyst (e.g., Eosin Y) Reactants->Catalysts Conditions Wet Acetonitrile Blue LED irradiation Room Temperature Catalysts->Conditions Product 7-Chloro-3,4-disubstituted isocoumarin Conditions->Product

Caption: Workflow for cooperative photoredox/gold catalysis.

Mechanistic Rationale: In this system, the photocatalyst, upon irradiation with visible light, generates an aryl radical from the arenediazonium salt. This radical adds to the alkyne of the gold-activated Methyl 4-chloro-2-ethynylbenzoate. The resulting vinyl radical intermediate is then oxidized, leading to a vinyl gold species, which undergoes intramolecular cyclization to afford the 3,4-disubstituted isocoumarin.[5] This method provides a powerful tool for the rapid construction of molecular complexity.

Data Summary

ProtocolCatalyst/ReagentSolventTemperatureTypical YieldProduct
1 Pd(PPh₃)₂Cl₂/CuIToluene/Et₃NRoom Temp.Good to ExcellentMethyl 4-chloro-2-ethynylbenzoate
2 [Au(I)] catalystDCMRoom Temp.High7-Chloroisocoumarin
3 MsOHDCMRoom Temp.Good7-Chloroisocoumarin

Conclusion

Methyl 4-chloro-2-ethynylbenzoate is a valuable and adaptable starting material for the synthesis of a range of heterocyclic compounds, with a particular emphasis on the isocoumarin core. The protocols detailed herein provide a solid foundation for researchers to explore the rich cyclization chemistry of this molecule. The choice of reaction conditions—be it gold-catalyzed, acid-mediated, or more advanced tandem systems—allows for the tailored synthesis of diverse molecular architectures, which is of significant interest in the fields of medicinal chemistry and materials science. The principles and procedures outlined in these application notes are designed to be both informative and practical, empowering scientists to leverage the synthetic potential of this versatile building block.

References

  • Asao, N., Sato, K., & Yamamoto, Y. (2003). Gold-Catalyzed Cycloisomerization of Ortho-Nitro-Alkynylbenzene: Mechanistic Developments. Synlett, 2003(12), 1715-1718.
  • Pirovano, V., Brambilla, E., Fanciullacci, G., & Abbiati, G. (2022). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. Organic & Biomolecular Chemistry, 20(40), 7963-7971. [Link]

  • Witzel, S., Hashmi, A. S. K., & Xie, J. (2021). Gold-Catalyzed Reactions of Alkynes. Chemical Reviews, 121(14), 8882-8949.
  • Synthesis of chlorinated isocoumarin derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1981), 2125-2129. [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2007). PhICl2-Mediated Intramolecular Chloro-cyclization of o-Alkynylbenzoates: An Efficient Synthesis of 4-Chloroisocoumarins. Synlett, 2007(3), 400-406.
  • Rebolledo, F., & Gotor, V. (2007). Synthesis of new 3-Alkoxy-7-amino-4-chloro-isocoumarin derivatives as new β-amyloid peptides production inhibitors and their activities on various classes of proteases. Bioorganic & Medicinal Chemistry, 15(15), 5049-5057.
  • Zhang, X., et al. (2024). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules, 29(11), 2478. [Link]

  • Umeda, R., Yoshikawa, S., Yamashita, K., & Nishiyama, Y. (2015). Synthesis of Isocoumarins: Rhenium Complex-Catalyzed Cyclization of 2-Ethynylbenzoic Acids. HETEROCYCLES, 91(11), 2171. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Li, X., et al. (2023). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry, 19, 10-17. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C−H Functionalization.
  • Larock indole synthesis. Wikipedia. [Link]

  • Strategy for isocoumarin synthesis and challenges. ResearchGate. [Link]

  • Isocoumarin synthesis. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: High-Fidelity CuAAC and Tandem Cyclization using Methyl 4-chloro-2-ethynylbenzoate

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and DNA-Encoded Library (DEL) synthesis. It details the specific utility of Methyl 4-chloro-2-ethynylbenzoate as a "Type A" clic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry, chemical biology, and DNA-Encoded Library (DEL) synthesis. It details the specific utility of Methyl 4-chloro-2-ethynylbenzoate as a "Type A" click chemistry scaffold, emphasizing its unique steric and electronic properties.

Executive Summary & Rationale

Methyl 4-chloro-2-ethynylbenzoate represents a privileged scaffold in "Click Chemistry" (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). Unlike simple phenylacetylenes, this molecule possesses three distinct features that dictate its reactivity and utility:

  • The Ortho-Ester Effect: The methyl ester at the C1 position provides a secondary reactive handle. In standard CuAAC, it creates steric bulk that protects the formed triazole. In advanced applications, it serves as an electrophilic trap for tandem cyclizations.

  • Electronic Activation (C4-Chlorine): The electron-withdrawing chlorine atom at C4 acidifies the terminal alkyne proton (

    
    
    
    
    
    19-20 vs. 25 for unsubstituted alkynes). This accelerates the formation of the Copper(I)-acetylide intermediate, often the rate-determining step in crowded systems.
  • Metabolic Blocking: The chlorine atom blocks the metabolically vulnerable para-position relative to the ester, increasing the stability of drug candidates derived from this scaffold.

Chemical Properties & Handling[1]

PropertySpecificationOperational Note
Appearance Off-white to pale yellow solidPhotosensitive; store in amber vials.
Solubility DMSO (>50 mM), DMF, DCMInsoluble in water. Requires co-solvent (tBuOH or DMSO) for aqueous click reactions.
Stability Hydrolytically sensitive (Ester)Avoid pH > 8.5 during click reactions to prevent premature ester hydrolysis.
Reactivity Terminal Alkyne (Type A)High affinity for Cu(I); prone to oxidative homocoupling (Glaser) if

is not excluded.[1]

Mechanistic Insight: The "Steric-Electronic" Balance

Understanding the mechanism is vital for optimization. The ortho-substituent (ester) introduces steric strain, which usually slows down CuAAC. However, the C4-Chlorine compensates by electronically activating the alkyne.

Pathway Analysis[3]
  • Cu(I) Coordination: The copper coordinates to the alkyne

    
    -system.
    
  • Deprotonation: The increased acidity (due to Cl) facilitates rapid deprotonation to form the

    
    -acetylide.
    
  • Ligand Necessity: Because the ortho-ester crowds the metal center, bulky ligands (like TBTA) may be too sterically demanding. THPTA or BTTAA are preferred as they are smaller and more water-soluble, preventing catalyst entrapment.

Visualization: Steric-Electronic Catalytic Cycle

CuAAC_Mechanism Start Methyl 4-chloro-2-ethynylbenzoate Cu_Coord π-Complex Formation (Steric Clash with Ester) Start->Cu_Coord + Cu(I)L Acetylide Cu(I)-Acetylide (Accelerated by Cl-Induction) Cu_Coord->Acetylide - H+ (Fast) Triazole Copper-Triazolyl Intermediate Acetylide->Triazole + R-N3 (Azide) Product 1,4-Disubstituted Triazole Triazole->Product + H+ / Protonolysis Product->Cu_Coord Regenerate Catalyst

Caption: The C4-Chlorine accelerates acetylide formation, counteracting the steric hindrance of the ortho-ester during Cu(I) coordination.

Protocol 1: Standard Bioconjugation (Library Synthesis)

Application: High-throughput synthesis of 1,2,3-triazoles for DNA-Encoded Libraries (DEL) or fragment-based screening. Goal: Quantitative conversion without hydrolyzing the methyl ester.

Reagents
  • Alkyne: Methyl 4-chloro-2-ethynylbenzoate (10 mM in DMSO).

  • Azide: Functionalized Azide (

    
    ) (10 mM in DMSO).
    
  • Catalyst Source:

    
     (20 mM in water).
    
  • Reductant: Sodium Ascorbate (100 mM in water, Freshly Prepared ).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in water).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Methodology
  • Degassing: Sparge all buffers and water with Nitrogen or Argon for 15 minutes. Critical: Oxygen promotes Glaser coupling (alkyne dimerization).[1]

  • Complex Formation: In a separate small vial, premix

    
     (1 eq) and THPTA (2 eq). Incubate for 5 minutes. The solution should remain clear blue/teal.
    
  • Reaction Assembly:

    • To the reaction vessel, add Phosphate Buffer (500 µL).

    • Add Alkyne stock (10 µL, 1.0 eq).

    • Add Azide stock (10 µL, 1.0-1.2 eq).

    • Add the Cu-THPTA complex (5 mol% relative to alkyne).

    • Initiation: Add Sodium Ascorbate (10 mol% relative to alkyne).

  • Incubation: Seal and stir at 30°C for 2-4 hours .

    • Note: Do not exceed 40°C. Higher temps risk ester hydrolysis.

  • Quenching: Add a chelating resin (e.g., Cuprisor or EDTA solution) to remove copper.

  • Validation: Analyze by LC-MS. Look for the mass shift corresponding to the sum of Alkyne + Azide. The Chlorine isotope pattern (3:1 ratio of M:M+2) should be preserved in the product.

Protocol 2: Tandem Click-Cyclization (Advanced)

Application: Synthesis of Triazolo[1,5-a]quinazolin-5-ones. Mechanism: Following the formation of the triazole, the proximal ester can be attacked by the triazole nitrogen (if N-H is free) or via specific activation, creating a fused tricyclic system. This is often undesired in simple click chemistry but highly valuable for heterocyclic library generation.

Modification for "Strict" Click (Avoiding Cyclization): If you observe cyclization byproducts (M - 32 Da, loss of methanol), lower the pH to 7.0 and reduce reaction time. The cyclization is base-catalyzed.

Workflow for DNA-Encoded Library Integration: The following diagram illustrates how to utilize this scaffold in a DEL workflow, where the ester is first hydrolyzed to attach to DNA, or the alkyne is clicked first.

DEL_Workflow Scaffold Me-4-Cl-2-ethynylbenzoate PathA Path A: Click First Scaffold->PathA R-N3 / CuAAC PathB Path B: Amide Coupling First Scaffold->PathB 1. LiOH 2. DNA-NH2 Triazole_Ester Triazole-Ester Intermediate PathA->Triazole_Ester DNA_Conj DNA-Amide-Alkyne PathB->DNA_Conj Final_DEL Final DEL Conjugate (Triazole + DNA Link) Triazole_Ester->Final_DEL 1. LiOH (Hydrolysis) 2. DNA-NH2 / EDC DNA_Conj->Final_DEL R-N3 / CuAAC (On-DNA Click)

Caption: Two routes for integrating Methyl 4-chloro-2-ethynylbenzoate into DNA-Encoded Libraries. Path B is preferred to avoid ester hydrolysis issues during the click step.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield Steric hindrance of ortho-esterSwitch ligand to BTTAA (smaller bite angle). Increase Cu loading to 10 mol%.
Glaser Product (Diyne) Oxygen presenceDegas solvents thoroughly.[1] Increase Ascorbate concentration.
Hydrolysis (Acid formation) pH too high (>8.0)Maintain pH 7.0-7.4. Use PBS instead of Carbonate buffers.
Precipitation Low solubility of Cl-benzoateIncrease DMSO co-solvent ratio to 50%. Add 5% Tween-20.
Copper Crash-out Insufficient LigandEnsure Ligand:Cu ratio is at least 2:1, preferably 5:1.

References

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Li, X., et al. (2010). Design and Synthesis of a DNA-Encoded Chemical Library using Click Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for DEL synthesis).
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.

Disclaimer: This protocol involves the use of transition metals and organic azides.[3][4] Azides can be explosive; low molecular weight organic azides should not be isolated. Always perform reactions in a fume hood with appropriate PPE.

Sources

Application

Introduction: The Strategic Value of Ethynylbenzoates in Complex Synthesis

An Application Guide to the Synthesis of Polycyclic Heterocycles Using Ethynylbenzoate Precursors Polycyclic heterocyclic scaffolds are foundational to modern medicine and materials science, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Polycyclic Heterocycles Using Ethynylbenzoate Precursors

Polycyclic heterocyclic scaffolds are foundational to modern medicine and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Their rigid, three-dimensional structures provide precise vectoral arrangements of functional groups, making them ideal for interacting with biological targets. The challenge, however, lies in their efficient and modular synthesis. Ethynylbenzoate precursors have emerged as exceptionally versatile building blocks for this purpose. Their inherent reactivity, driven by the electron-deficient alkyne moiety, allows for a diverse range of metal-catalyzed and tandem cyclization strategies, enabling the rapid assembly of complex molecular architectures from relatively simple starting materials.[2][3]

This guide provides an in-depth exploration of key synthetic methodologies that leverage ethynylbenzoate precursors. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, catalyst selection, and protocol optimization. The aim is to equip researchers, scientists, and drug development professionals with a robust framework for designing and executing syntheses of novel polycyclic heterocycles.

Core Methodologies: A Catalyst-Centric Approach

The transformation of ethynylbenzoates into polycyclic heterocycles is predominantly achieved through metal catalysis. The choice of metal—typically gold, palladium, or copper—is not arbitrary; it dictates the reaction mechanism and, ultimately, the structure of the final product.

Gold-Catalyzed Intramolecular Hydroarylation and Cycloisomerization

Expertise & Experience: Gold catalysts, particularly Au(I) and Au(III) species, are powerful π-acids.[4] This property makes them exceptionally effective at activating the carbon-carbon triple bond of the ethynyl group towards nucleophilic attack. Unlike other metals, gold catalysts often operate under mild conditions and exhibit high functional group tolerance. The reaction proceeds through the formation of vinyl-gold intermediates or vinyl cations, which are readily intercepted by tethered nucleophiles (such as anilines, indoles, or pyrroles) to forge new heterocyclic rings.[5][6][7] This strategy is particularly powerful for constructing nitrogen-containing polycycles.[4][8]

Mechanistic Rationale: The general catalytic cycle for a gold(I)-catalyzed cyclization is an elegant cascade of electronic activations and bond formations.

Gold_Catalysis cluster_cycle Gold(I) Catalytic Cycle A Ethynylbenzoate Precursor (1) C π-Alkyne Gold Complex (2) A->C Coordination B [Au(I)L]+ B->C D 6-endo-dig Cyclization C->D Nucleophilic Attack (from tethered N-group) E Vinyl-Gold Intermediate (3) D->E F Protodeauration (H+) E->F Protonolysis F->B Catalyst Regeneration G Polycyclic Heterocycle (4) F->G

Caption: Gold(I)-catalyzed intramolecular cyclization workflow.

The process begins with the coordination of the gold(I) catalyst to the alkyne of the ethynylbenzoate precursor (1) , forming a π-complex (2) . This activation polarizes the alkyne, making it highly electrophilic. A tethered nitrogen nucleophile then attacks the proximal alkyne carbon in a favored 6-endo-dig cyclization, generating a vinyl-gold intermediate (3) . Finally, protodeauration (protonolysis of the C-Au bond) releases the polycyclic product (4) and regenerates the active gold(I) catalyst, closing the cycle.

Palladium-Catalyzed Annulation Cascades

Expertise & Experience: Palladium catalysis offers a distinct and powerful approach, renowned for its ability to mediate complex transformations involving C-H activation and cross-coupling.[9] In the context of ethynylbenzoate precursors, palladium catalysts enable tandem reactions where multiple bond-forming events occur in a single pot.[8] A common strategy involves an initial Sonogashira coupling to construct the ethynyl precursor in situ, followed by an intramolecular carbopalladation-annulation cascade to build the fused ring system.[10] This approach is highly convergent, building molecular complexity rapidly.

Mechanistic Rationale: The power of palladium lies in its versatile oxidation states (Pd(0)/Pd(II)/Pd(IV)). A representative cascade can be visualized as a multi-stage process orchestrated by the metal center.

Palladium_Catalysis cluster_workflow Palladium-Catalyzed Annulation Workflow Start o-Haloaryl Precursor + Terminal Alkyne Step1 Sonogashira Coupling (Pd(0)/Cu(I)) Start->Step1 Intermediate1 Ethynylbenzoate Intermediate Step1->Intermediate1 Step2 Intramolecular Carbopalladation Intermediate1->Step2 Intermediate2 Vinyl-Palladium(II) Species Step2->Intermediate2 Step3 C-H Activation / Reductive Elimination Intermediate2->Step3 Product Fused Polycyclic Heterocycle Step3->Product

Caption: Sequential steps in a Pd-catalyzed tandem reaction.

This workflow typically starts with an o-haloaryl compound which undergoes a Sonogashira coupling with a terminal alkyne to form the key ethynylbenzoate intermediate. This intermediate then undergoes an intramolecular carbopalladation, followed by C-H activation or another coupling event, and finally reductive elimination to yield the annulated product and regenerate the Pd(0) catalyst.

Copper-Catalyzed Multicomponent Reactions

Expertise & Experience: Copper catalysis provides a cost-effective and highly efficient alternative for synthesizing nitrogen heterocycles.[11] Copper-catalyzed reactions are particularly useful for initiating tandem processes that involve C-N, C-O, and C-S bond formation.[11] These reactions often proceed via an initial cross-coupling to form a key intermediate, which then undergoes a subsequent intramolecular cyclization. The dual role of copper in both coupling and facilitating the cyclization makes it a valuable tool for one-pot syntheses.[3]

Quantitative Data Comparison: The choice of catalyst significantly impacts reaction efficiency and scope. The following table summarizes typical performance characteristics.

Catalyst SystemTypical PrecursorsKey TransformationYield RangeAdvantages
Gold(I) Chloride/AgOTf o-alkynylanilines, enynes6-endo-dig cycloisomerization70-95%Mild conditions, high functional group tolerance, excellent for N-heterocycles.[4][5][8]
Pd(OAc)₂ / Ligand o-iodoanilines, terminal alkynesTandem Sonogashira/Annulation60-85%Convergent, builds complexity quickly, excellent for C-H functionalization cascades.[9][10]
CuI / Base o-haloaldehydes, amines, alkynesMulticomponent coupling/cyclization55-90%Cost-effective, excellent for C-N/C-O bond formation, suitable for one-pot syntheses.[3][11]

Detailed Application Protocols

Trustworthiness in scientific protocols stems from detail and reproducibility. The following methods are presented as self-validating systems.

Protocol 1: Gold-Catalyzed Synthesis of a Fused Quinolone Derivative

This protocol describes the synthesis of a polycyclic quinolone framework from an N-(2-alkynylphenyl) imine intermediate, a reaction that proceeds with high yield under mild conditions.[8]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
N-(2-phenylethynylphenyl)imineC₁₅H₁₁N205.26205 mg1.0 mmol
Gold(III) Chloride (AuCl₃)AuCl₃303.3315.2 mg0.05 mmol
Acetonitrile (anhydrous)CH₃CN41.055.0 mL-
Dichloromethane (DCM)CH₂Cl₂84.93--
HexanesC₆H₁₄86.18--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-(2-phenylethynylphenyl)imine substrate (205 mg, 1.0 mmol).

  • Solvent Addition: Add 5.0 mL of anhydrous acetonitrile via syringe under an inert atmosphere (N₂ or Ar). Stir the mixture at room temperature until the substrate is fully dissolved.

  • Catalyst Addition: Add gold(III) chloride (15.2 mg, 0.05 mmol, 5 mol%) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:EtOAc (starting from 9:1) to afford the desired fused quinoline product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Palladium-Catalyzed Cascade Synthesis of Indeno[1,2-b]indole

This protocol details a palladium-catalyzed intramolecular arylation-cyclization cascade of an acyl-tethered indole derivative to construct a polycyclic fused indole system.[10]

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
1-(2-Iodobenzoyl)-1H-indoleC₁₅H₁₀INO360.15360 mg1.0 mmol
Palladium(II) AcetatePd(OAc)₂224.5011.2 mg0.05 mmol
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.0 mmol
Tetrabutylammonium Bromide(C₄H₉)₄NBr322.37322 mg1.0 mmol
N,N-Dimethylformamide (DMF)C₃H₇NO73.095.0 mL-

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 1-(2-Iodobenzoyl)-1H-indole (360 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrabutylammonium bromide (322 mg, 1.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add 5.0 mL of anhydrous DMF via syringe.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (eluent: 3:1 Hexanes:EtOAc) for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the pure indeno[1,2-b]indolone product.

Conclusion and Future Outlook

Ethynylbenzoate precursors represent a powerful and adaptable platform for the synthesis of complex polycyclic heterocycles. The methodologies outlined herein, centered on strategic metal catalysis, provide robust and efficient pathways to novel molecular architectures. The ability to construct intricate scaffolds in a controlled and often convergent manner underscores the value of these precursors in modern synthetic chemistry. As the demand for novel therapeutic agents and advanced materials continues to grow, the development of even more sophisticated tandem and multicomponent reactions utilizing these versatile building blocks will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and materials science.

References

  • Liao, Y., Zhu, L., Yu, Y., Chen, G., & Huang, X. (2017). N-Heterocycle Synthesis via Gold-Catalyzed Intermolecular Nitrene Transfer Reactions of Alkynes. Chinese Journal of Organic Chemistry, 37(11), 2785-2799. [Link]

  • Bo-An, S., et al. (2018). Synthesis of chiral polycyclic N-heterocycles via gold(i)-catalyzed 1,6-enyne cyclization/intramolecular nucleophilic addition. Chemical Communications. [Link]

  • Yoshida, K., et al. (2021). Construction of Tricyclic Nitrogen Heterocycles by Gold(I)‐Catalyzed Cascade Cyclization of Allenynes. Angewandte Chemie International Edition. [Link]

  • Corma, A., et al. (2023). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 28(12), 4725. [Link]

  • Yoshida, K., et al. (2021). Construction of Tricyclic Nitrogen Heterocycles by a Gold(I)-Catalyzed Cascade Cyclization of Allenynes and Application to Polycyclic π-Electron Systems. PubMed. [Link]

  • Al-Thebeiti, M. A. (2004). synthesis and reactions of n-ethynyl-heterocycles. ARKIVOC. [Link]

  • Wang, D., et al. (2014). Tandem reactions initiated by copper-catalyzed cross-coupling: A new strategy towards heterocycle synthesis. Organic & Biomolecular Chemistry. [Link]

  • Varvounis, G., Gerontidis, I. E., & Gkalpinos, V. (2018). Metal-catalyzed synthesis of five-membered ring N-heterocycles. A recent update. Chemistry of Heterocyclic Compounds, 54(3), 249-268. [Link]

  • Patonay, T., & Kónya, K. (Eds.). (2016). Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. Springer. [Link]

  • Kumar, R., et al. (2011). Synthesis of heterocycles via intramolecular cyclization reaction of o-iodobenzoyl heterocycles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Various Authors. (2018). Metal-catalyzed synthesis of heterocycles. Chemistry of Heterocyclic Compounds, 54(3). [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2019). Synthesis and Reactions of N-Ethynyl-heterocycles. ResearchGate. [Link]

  • Various Authors. (2019). Protocol for the synthesis of quinoline derivatives. ResearchGate. [Link]

  • Roy, S., et al. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]

  • Various Authors. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. MDPI. [Link]

  • Various Authors. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2022). Construction of Benzo-Fused Polycyclic Heteroaromatic Compounds through Palladium-Catalyzed Intramolecular C-H/C-H Biaryl Coupling. MDPI. [Link]

  • Al-Mulla, A. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. [Link]

Sources

Method

Application Notes and Protocols: One-Pot Synthesis of Bio-Relevant Heterocycles from Methyl 4-chloro-2-ethynylbenzoate

Introduction: The Strategic Value of Methyl 4-chloro-2-ethynylbenzoate in Medicinal Chemistry Methyl 4-chloro-2-ethynylbenzoate is a highly versatile bifunctional building block, poised for the efficient construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Methyl 4-chloro-2-ethynylbenzoate in Medicinal Chemistry

Methyl 4-chloro-2-ethynylbenzoate is a highly versatile bifunctional building block, poised for the efficient construction of complex heterocyclic scaffolds. Its strategic importance in drug discovery and development stems from the orthogonal reactivity of its core functional groups: an electron-deficient alkyne primed for nucleophilic attack and cyclization, an ester group that can be further modified, and a chloro-substituent that not only influences the electronic properties of the ring but also serves as a vector for further diversification via cross-coupling reactions. The presence of chlorine in drug candidates can significantly enhance their pharmacokinetic properties, a phenomenon sometimes referred to as the "magic chloro effect."[1]

This guide provides detailed protocols and mechanistic insights for the one-pot synthesis of functionalized heterocycles, such as isocoumarins and pyrazoles, starting from Methyl 4-chloro-2-ethynylbenzoate. These methods are designed to offer researchers streamlined, atom-economical pathways to novel molecular entities with therapeutic potential.

Part 1: One-Pot Synthesis of 7-Chloroisocoumarin Derivatives via BF₃·Et₂O-Mediated Lactonization

The isocoumarin skeleton is a privileged motif found in numerous biologically active natural products. The following protocol details a one-pot, 6-endo-dig cyclization of Methyl 4-chloro-2-ethynylbenzoate with a nucleophilic partner, in this case, a carbinol, catalyzed by a Lewis acid. This method provides rapid access to polycyclic isocoumarins.[2]

Scientific Rationale and Mechanistic Insight

Boron trifluoride etherate (BF₃·Et₂O) serves as a potent Lewis acid catalyst. Contrary to activating the alkyne bond directly, it is postulated that BF₃·Et₂O activates the carbonyl of the ester moiety.[2] This activation enhances the electrophilicity of the ester carbon, facilitating an intramolecular attack by the oxygen of the tethered carbinol, which has added to the alkyne. This tandem process, involving Michael addition followed by cyclization, efficiently constructs the isocoumarin core in a single operational step.

Visualizing the Workflow: Isocoumarin Synthesis

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_process One-Pot Reaction cluster_product Final Product A Methyl 4-chloro-2-ethynylbenzoate P1 Mix Starting Materials in DCM A->P1 B Secondary Carbinol (e.g., Diphenylmethanol) B->P1 C BF₃·Et₂O (Lewis Acid) P3 Add BF₃·Et₂O Dropwise C->P3 D Dichloromethane (DCM, Solvent) D->P1 P2 Cool to 0 °C P1->P2 P2->P3 P4 Stir at Room Temperature (Monitor by TLC) P3->P4 P5 Aqueous Workup (NaHCO₃) P4->P5 P6 Purification (Column Chromatography) P5->P6 Z Substituted 7-Chloroisocoumarin P6->Z

Caption: Workflow for the one-pot synthesis of 7-chloroisocoumarins.

Detailed Experimental Protocol: Synthesis of 7-chloro-3,3-diphenyl-3,4-dihydro-1H-isochromen-1-one

Materials:

  • Methyl 4-chloro-2-ethynylbenzoate (1.0 mmol, 194.6 mg)

  • Diphenylmethanol (1.2 mmol, 221.1 mg)

  • Boron trifluoride etherate (BF₃·Et₂O) (1.5 mmol, 0.19 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-chloro-2-ethynylbenzoate (1.0 mmol) and diphenylmethanol (1.2 mmol).

  • Dissolve the solids in anhydrous DCM (10 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add BF₃·Et₂O (1.5 mmol) dropwise to the stirred solution over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 7-chloro-3,3-diphenyl-3,4-dihydro-1H-isochromen-1-one.

Data Summary: Isocoumarin Synthesis
ParameterValue
Reactant 1 Methyl 4-chloro-2-ethynylbenzoate
Reactant 2 Diphenylmethanol
Catalyst Boron trifluoride etherate (BF₃·Et₂O)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 75-85% (Expected)
Purification Silica Gel Chromatography

Part 2: One-Pot, Three-Component Synthesis of 1-Aryl-3-(methyl 4-chloro-2-carboxylate)pyrazoles

This protocol outlines a versatile one-pot synthesis of highly substituted pyrazoles. Pyrazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[3] This method leverages the in-situ generation of a nitrile imine from a hydrazonoyl chloride, which then undergoes a [3+2] cycloaddition with the alkyne of Methyl 4-chloro-2-ethynylbenzoate.

Scientific Rationale and Mechanistic Insight

The reaction proceeds through a classic 1,3-dipolar cycloaddition. A base, such as triethylamine (Et₃N), dehydrohalogenates the hydrazonoyl chloride precursor to generate a transient, highly reactive nitrile imine dipole. This dipole is immediately trapped by the dipolarophile, Methyl 4-chloro-2-ethynylbenzoate. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, typically leading to a single major regioisomer. The one-pot nature of this reaction avoids the isolation of the often-unstable nitrile imine intermediate.[4]

Visualizing the Mechanism: Pyrazole Synthesis

G cluster_reagents Reactants & Reagents cluster_mechanism Reaction Pathway cluster_outcome Result A Methyl 4-chloro-2-ethynylbenzoate M2 [3+2] Cycloaddition (M1 + A) A->M2 B Hydrazonoyl Chloride M1 In Situ Generation of Nitrile Imine (from B + C) B->M1 C Triethylamine (Et₃N) C->M1 M1->M2 M3 Aromatization (Proton Transfer) M2->M3 Z Substituted Pyrazole Product M3->Z

Sources

Application

Application Note: Chemoselective Functionalization of Methyl 4-chloro-2-ethynylbenzoate

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to provide a logic-driven, decision-based guide for functionalizing Methyl 4-chloro-2-ethynylbe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It deviates from standard templates to provide a logic-driven, decision-based guide for functionalizing Methyl 4-chloro-2-ethynylbenzoate .

Executive Summary & Strategic Analysis

Methyl 4-chloro-2-ethynylbenzoate (CAS: 99585-12-3 analog/derivative) is a high-value "linchpin" scaffold in medicinal chemistry. Its value lies in its orthogonal reactivity profile . Unlike simple alkynes, this molecule possesses three distinct reactive handles that can be engaged sequentially without cross-interference if the correct protocols are applied.

The Reactivity Hierarchy

To successfully utilize this scaffold, one must understand the order of operations. The reactivity hierarchy is governed by the electronic environment of the benzene ring:

  • Terminal Alkyne (C2 Position): The most reactive center. It is highly susceptible to

    
    -acid activation (Ag, Au, Cu), Pd-catalyzed cross-coupling, and 1,3-dipolar cycloaddition. The electron-withdrawing ester at C1 and chlorine at C4 increase the acidity of the terminal proton (
    
    
    
    ), accelerating base-mediated activation.
  • Methyl Ester (C1 Position): A "latent" electrophile. While stable under standard Sonogashira or Click conditions, it serves as an internal trap for the alkyne during cyclization reactions (e.g., isocoumarin synthesis).

  • Aryl Chloride (C4 Position): The "safety" handle. Under standard Pd(0)/Cu(I) catalysis used for the alkyne, the aryl chloride remains inert. It requires specialized bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) and elevated temperatures to react, allowing it to be saved for late-stage diversification.

Decision Matrix
  • Goal: Extend Carbon Skeleton?

    
     Use Protocol A (Sonogashira) .
    
  • Goal: Create Heterocycles (Drug Core)?

    
     Use Protocol B (Cyclization) .
    
  • Goal: Bio-conjugation/Labeling?

    
     Use Protocol C (CuAAC) .
    

Visualizing the Reaction Landscape

The following diagram maps the divergent synthetic pathways available for this scaffold.

G cluster_legend Reactivity Key Start Methyl 4-chloro-2- ethynylbenzoate Sono Protocol A: Sonogashira Coupling Start->Sono Ar-X, Pd(0)/Cu(I) Click Protocol C: CuAAC (Click) Start->Click R-N3, Cu(I) Cyclo Protocol B: Isocoumarin Cyclization Start->Cyclo Electrophile (E+) or Catalyst Prod_Sono Internal Alkyne (Linker Extension) Sono->Prod_Sono Prod_Click 1,2,3-Triazole (Bio-isostere) Click->Prod_Click Prod_Cyclo Isocoumarin Scaffold (Heterocycle Core) Cyclo->Prod_Cyclo key1 Blue: C-C Bond Formation key2 Green: Bio-orthogonal key3 Red: Cyclization

Figure 1: Divergent synthetic pathways for Methyl 4-chloro-2-ethynylbenzoate. The scaffold enables access to linkers, triazoles, and heterocycles.

Detailed Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling

Objective: Functionalize the alkyne without disturbing the aryl chloride or ester. Challenge: Preventing homocoupling (Glaser) and ensuring the aryl chloride does not participate. Solution: Use a mild Pd source and keep the temperature below 60°C.

Materials
  • Substrate: Methyl 4-chloro-2-ethynylbenzoate (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv) — Note: Aryl Iodides are preferred over bromides to ensure selectivity over the internal Cl.

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): The presence of oxygen promotes Glaser homocoupling (dimerization of the starting material). Sparge the TEA/THF solvent mixture with Argon or Nitrogen for 15 minutes prior to use.

  • Reaction Assembly:

    • To a dry Schlenk flask, add the benzoate substrate, Aryl Iodide, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject the degassed THF/TEA mixture via syringe.

  • Execution:

    • Stir at Room Temperature (25°C) for 4–6 hours.

    • Checkpoint: The solution should turn from yellow to dark brown/black (formation of Pd-black is common towards the end).

    • TLC Monitoring: Elute in Hexanes:EtOAc (8:1). Look for the disappearance of the highly fluorescent starting alkyne.

  • Work-up:

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Concentrate in vacuo.

    • Purify via silica gel chromatography.[1]

Why this works: The C4-Chlorine bond strength is too high to undergo oxidative addition with Pd(II) at room temperature, ensuring 100% chemoselectivity for the terminal alkyne.

Protocol B: 6-endo-dig Cyclization to Isocoumarins

Objective: Synthesize a substituted isocoumarin core. Mechanism: The alkyne is activated by a


-acid (or electrophile), inducing nucleophilic attack by the ortho-ester carbonyl oxygen. This is followed by demethylation/elimination.
Materials
  • Substrate: Methyl 4-chloro-2-ethynylbenzoate (1.0 equiv)

  • Electrophile: Iodine (I₂) (1.2 equiv) or Phenylselenyl chloride (PhSeCl)

  • Additive: NaHCO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology (Iodocyclization)
  • Preparation: Dissolve the substrate in MeCN (0.1 M concentration).

  • Addition: Add NaHCO₃ followed by solid Iodine in one portion. Protect the flask from light (aluminum foil).

  • Reaction:

    • Stir at Room Temperature for 2 hours.

    • Observation: The deep purple color of iodine will fade to a pale orange/yellow as it is consumed.

  • Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (color turns instantly clear/white).

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄.

Outcome: This yields 4-chloro-3-iodo-1H-isochromen-1-one . Significance: You now have a scaffold with a Chlorine at position 7 (from original C4) and an Iodine at position 3. These are chemically distinct halogens, allowing for sequential cross-coupling (Suzuki at C3-I first, then Buchwald at C7-Cl).

Protocol C: CuAAC (Click Chemistry)

Objective: Bio-orthogonal labeling or fragment linking.

Materials
  • Substrate: Methyl 4-chloro-2-ethynylbenzoate[2]

  • Azide: R-N₃ (1.0 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Reductant: Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH / H₂O (1:1)

Step-by-Step Methodology
  • Mixing: Dissolve substrate and azide in the t-BuOH/water mixture. If the substrate is insoluble, add small amounts of DMSO until clear.

  • Catalyst Generation: Add the Sodium Ascorbate solution (freshly prepared) to the reaction, followed immediately by the CuSO₄ solution.

  • Incubation: Stir at RT for 1–2 hours.

    • Self-Validation: The reaction is typically very clean. If the mixture turns green, oxidation of Cu(I) to Cu(II) has occurred; add more ascorbate.

  • Work-up: Dilute with water. If the product precipitates, filter it (simplest workup). If not, extract with DCM.

Quantitative Data Summary

ParameterSonogashira (Protocol A)Cyclization (Protocol B)CuAAC (Protocol C)
Primary Reactive Center Terminal AlkyneAlkyne + Ester (Carbonyl)Terminal Alkyne
Chemoselectivity High (vs Aryl Cl)High (Regioselective 6-endo)Exclusive
Typical Yield 85–95%75–88%>90%
Reaction Time 4–6 Hours2 Hours1–2 Hours
Key Byproduct Alkyne Dimer (if O₂ present)Methyl Iodide (volatile)None

References

  • Isocoumarin Synthesis via Cyclization

    • Title: Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates.[3][4]

    • Source:Journal of Organic Chemistry (2023).
    • URL:[Link]

  • Sonogashira Coupling Protocols: Title: Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran (Adapted for benzo
  • CuAAC Mechanism & Conditions

    • Title: Structural Determinants of Alkyne Reactivity in Copper-C
    • Source:Molecules (MDPI, 2016).
    • URL:[Link]

  • General Alkyne Reactivity

    • Title: Alkynes: Reactions and Synthesis.[5][6][7][8][9][10]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for Methyl 4-chloro-2-ethynylbenzoate before handling. The formation of heavy metal acetylides (in the absence of ligands) can be explosive.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yields in Methyl 4-chloro-2-ethynylbenzoate Cyclization

Welcome to the technical support center for the cyclization of methyl 4-chloro-2-ethynylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of methyl 4-chloro-2-ethynylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing you with the expertise to achieve consistent and high-yielding results.

Reaction Overview: The Gateway to Isocoumarins

The intramolecular cyclization of methyl 4-chloro-2-ethynylbenzoate is a powerful method for synthesizing substituted isocoumarins, a class of compounds with significant biological activity. The reaction typically involves the activation of the alkyne moiety by a transition metal catalyst, followed by an intramolecular attack from the ester's carbonyl oxygen.

Several catalytic systems can accomplish this transformation, with the most common being based on palladium, gold, and copper. The choice of catalyst, ligands, and reaction conditions is critical and depends on the specific electronic and steric properties of the substrate.

Reaction_Scheme cluster_0 General Cyclization Scheme start        Methyl 4-chloro-2-ethynylbenzoate     end_product        7-Chloro-1H-isochromen-1-one (Isocoumarin)     start->end_product [Catalyst] Solvent, Temp. Troubleshooting_Workflow start Problem: Low or No Conversion check_catalyst 1. Verify Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Evaluate Reagents start->check_reagents cat_active Is catalyst active? (Fresh source, correct oxidation state) check_catalyst->cat_active Action atmosphere Is atmosphere inert? (Degassed solvent, N2/Ar blanket) check_conditions->atmosphere Action temp Is temperature sufficient? check_conditions->temp Action solvent Is solvent appropriate? (Purity, non-coordinating) check_reagents->solvent Action

Caption: Initial troubleshooting workflow for low conversion.

Scenario 2: Formation of Multiple Byproducts and Low Yield

Q2: My starting material is consumed, but my desired isocoumarin is a minor product in a complex mixture. What side reactions could be occurring?

A2: The formation of a complex mixture indicates that alternative reaction pathways are competing with the desired 6-endo-dig cyclization. Here are the most common side reactions:

  • Dimerization/Oligomerization: The terminal alkyne can undergo intermolecular reactions, especially at high concentrations or if the intramolecular cyclization is slow. This is particularly prevalent in copper-catalyzed systems (Glaser coupling) but can occur with other metals as well.

    • Solution: Run the reaction at a higher dilution to favor the intramolecular pathway. You can achieve this by adding the substrate slowly via syringe pump to a heated solution of the catalyst (pseudo-high dilution).

  • 5-exo-dig Cyclization: Depending on the catalyst and substrate electronics, the alternative 5-exo-dig cyclization can occur, leading to an isomeric isobenzofuranone derivative. While the 6-endo pathway is often favored for 2-alkynylbenzoates, the balance can be delicate. [1]Some copper-catalyzed systems have been shown to selectively produce 5-exo-dig products under specific conditions. [2][3] * Solution: The choice of catalyst is key to controlling this regioselectivity. Gold catalysts are well-known for favoring the 6-endo pathway in these systems. [4]Modifying the electronic character of the alkyne substituent can also influence the regiochemical outcome.

  • Protodemetalation/Decomposition: The vinyl-metal intermediate formed after the initial cyclization can be susceptible to protonolysis, especially if there are acidic protons in the medium (e.g., from adventitious water). [5]This can lead to the formation of a simple cyclized but non-functionalized product or decomposition.

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents. The addition of a non-coordinating base can sometimes scavenge trace acid. However, be cautious, as the base can also interfere with the catalyst. Some studies have noted that a controlled amount of water can be beneficial, so this is a parameter to screen carefully. [6][7]

Frequently Asked Questions (FAQs)

Q3: How do the chloro and methyl ester substituents on my starting material affect the reaction?

A3: Both the chloro group and the methyl ester are electron-withdrawing groups. This has two major effects:

  • Aromatic Ring: They deactivate the benzene ring, making it less nucleophilic. This can slow down Friedel-Crafts-type hydroarylation pathways. [1]2. Alkyne/Ester System: The ester group is the internal nucleophile. Its electronic nature is critical for the key C-O bond-forming cyclization step. The presence of electron-withdrawing groups on the aromatic ring can influence the overall electron density of the substrate and its interaction with the catalyst. [8][9] Q4: Which catalyst system—Palladium, Gold, or Copper—is the best starting point?

A4: There is no single "best" catalyst, as the optimal system depends on the desired outcome and available resources.

  • Gold (Au): Often gives very clean reactions with high selectivity for the 6-endo product due to its strong π-acidic nature, which efficiently activates the alkyne. [10][11]It is an excellent starting point for achieving high yields of the desired isocoumarin.

  • Palladium (Pd): Highly versatile. Pd-catalyzed reactions can sometimes be coupled with other transformations in a cascade sequence, such as oxidative olefination. [5][12][13]However, they may require more optimization of ligands and additives.

  • Copper (Cu): Often a more economical choice. Copper(II) halides can directly mediate the halocyclization to give 4-haloisocoumarins. [14][15]However, it can be more prone to side reactions like dimerization.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two reliable catalytic systems.

Protocol 1: Gold(I)-Catalyzed Cyclization

This protocol utilizes a cationic gold(I) catalyst, which is highly efficient for activating the alkyne towards nucleophilic attack by the ester carbonyl.

Materials:

  • Methyl 4-chloro-2-ethynylbenzoate

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver tetrafluoroborate (AgBF₄) or Silver triflate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under a positive pressure of Argon, add Ph₃PAuCl (0.01 mmol, 2 mol%) and AgBF₄ (0.01 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add 2.0 mL of anhydrous DCM and stir the mixture for 10 minutes at room temperature. A white precipitate of AgCl will form.

  • In a separate vial, dissolve methyl 4-chloro-2-ethynylbenzoate (0.5 mmol, 1.0 equiv) in 3.0 mL of anhydrous DCM.

  • Transfer the substrate solution to the catalyst mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure isocoumarin.

Protocol 2: Palladium(II)-Catalyzed Cyclization

This protocol uses a common palladium(II) precatalyst. The reaction often requires elevated temperatures.

Materials:

  • Methyl 4-chloro-2-ethynylbenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Toluene, anhydrous and degassed

  • Inert atmosphere setup (Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ (0.025 mmol, 5 mol%) and methyl 4-chloro-2-ethynylbenzoate (0.5 mmol, 1.0 equiv).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add 5.0 mL of degassed, anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 6-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Data and Mechanistic Insights

To aid in selecting a starting point, the following table summarizes typical conditions. Yields are illustrative and based on related systems in the literature.

Catalyst SystemTypical Loading (mol%)SolventTemperature (°C)Typical Yield Range (%)Key Considerations
Ph₃PAuCl / AgBF₄ 1 - 5DCM, MeCN25 - 4080 - 95Very clean, fast reactions. Sensitive to impurities.
Pd(OAc)₂ 2 - 10Toluene, Dioxane80 - 11060 - 85Robust, but may require higher temperatures and ligand screening.
CuCl₂ (stoichiometric) 200 - 300MeCNReflux70 - 90Yields 4-chloro-isocoumarin. Requires stoichiometric copper. [14]
Catalytic Cycle Insight: Gold(I) Catalysis

The generally accepted mechanism for gold(I)-catalyzed cyclization involves the activation of the alkyne, making it highly electrophilic and susceptible to attack.

Gold_Catalytic_Cycle A [Au(I)] Catalyst C π-Alkyne-Au Complex (Activated Alkyne) A->C B Substrate (2-ethynylbenzoate) B->C D 6-endo-dig Nucleophilic Attack C->D E Vinyl-Gold Intermediate D->E F Protodeauration (H+) E->F Regenerates [Au(I)] F->A G Isocoumarin Product F->G

Caption: Simplified catalytic cycle for Au(I)-catalyzed cyclization.

The process begins with the coordination of the cationic gold(I) catalyst to the alkyne (π-complex C). [3][5]This coordination polarizes the alkyne bond, facilitating the intramolecular nucleophilic attack from the ester's carbonyl oxygen in a 6-endo-dig fashion (D). This forms a vinyl-gold intermediate (E), which then undergoes protodeauration (F) to release the final isocoumarin product (G) and regenerate the active gold(I) catalyst. [4]

References

  • Recent Progress in Gold-Catalyzed Intramolecular Cyclization of Alkynes and Its Applic
  • On-surface gold-catalyzed hydroamination/cyclization reaction of alkynes.RSC Publishing.
  • Electro-carbo-cyclization of alkyne-, alkene-, and nitrile-tethered α-halocarbonyls.
  • Recent developments in gold-catalyzed cycloaddition reactions.Beilstein Journals.
  • Meeting the Challenge of Intermolecular Gold(I)-Catalyzed Cycloadditions of Alkynes and Allenes.PMC.
  • Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study.PubMed.
  • Synthesis of isocoumarin derivatives by copper-catalyzed addition of o-halobenzoic acids to active internal alkynes.Semantic Scholar.
  • Electrochemical cyclization of alkynes to construct five-membered nitrogen-heterocyclic rings.Beilstein Journals.
  • Straightforward Synthesis of Bis[(trifluoromethyl)
  • Gold-Catalyzed Homogeneous (Cyclo)
  • Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins.RSC Publishing.
  • Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates.
  • Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis.RSC Publishing.
  • Isocoumarin synthesis.Organic Chemistry Portal.
  • Copper(II)chloride-mediated cyclization reaction of N-alkoxy-ortho-alkynylbenzamides.PubMed.
  • Palladium-Catalyzed Cycloisomerization of 2-Ethynylbiaryls to 9-Methylidene Fluorenes.Thieme.
  • Palladium-Catalyzed Cascade Cyclization−Oxidative Olefination of tert-Butyl 2-Alkynylbenoz
  • Competition Studies in Alkyne Electrophilic Cyclization Reactions.
  • cyclization of alkynes under metal-free conditions: synthesis of indoles.Universidade de Lisboa.
  • Intramolecular Hydroarylation of Alkynes Catalyzed by Platinum or Gold: Mechanism and endo Selectivity.
  • Sequencing palladium-catalyzed cycloisomerization cascades in a synthesis of the gelsemine core.PMC.
  • Copper(II)Chloride-Mediated Cyclization Reaction of N-Alkoxy-ortho-alkynylbenzamides.
  • Gold(I)
  • Palladium(II)-Catalyzed Regioselective syn-Hydroarylation of Disubstituted Alkynes Using a Removable Directing Group.Journal of the American Chemical Society.
  • Brønsted Acid-Catalyzed Intramolecular 7-endo Hydroarylation Reaction of 1,5-Diaryl-1-pentynes.Chemistry Europe.
  • Copper-Catalyzed Cascade Cyclization of Arylsulfonylhydrazones Derived from ortho-Alkynyl Arylketones: Regioselective Synthesis of Functionalized Cinnolines.PubMed.
  • Exclusive 5-exo-dig Hydroarylation of o-Alkynyl Biaryls Proceeding via C–H Activation P
  • Copper‐catalyzed the cyclization of ortho‐alkynlaryl diazoacetates with anilines.
  • 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement.PMC.
  • Palladium-Catalyzed 1,1-Alkynyloxygenation of 2-Vinylbenzoates with Alkynyl Bromides.Organic Syntheses Procedure.
  • Palladium-Catalyzed Carbocyclization of Alkynyl Ketones Proceeding through a Carbopalladation P
  • A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • METHYL 4-CHLOROBENZO
  • Palladium-catalyzed cascade cyclization-oxidative olefination of tert-butyl 2-alkynylbenoz
  • Palladium(II)-Catalyzed Desymmetrization of 2-Alkynylbenzoate-Tethered Cyclohexadienones for the Synthesis of Polycyclic Compounds.
  • 4.Organic Syntheses Procedure.
  • Palladium-Catalyzed Cascade Cyclization–Oxidative Olefination of tert-Butyl 2-Alkynylbenozates.
  • Methyl4-chloro-2-ethynylbenzo
  • Method for preparing methyl p-chloromethyl benzoate.
  • Methyl 4-Chloro-2-methylbenzo

Sources

Optimization

Technical Support Center: Purification of Methyl 4-chloro-2-ethynylbenzoate

Welcome to the Technical Support Center for the purification of Methyl 4-chloro-2-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of Methyl 4-chloro-2-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.

Introduction to Purification Challenges

Methyl 4-chloro-2-ethynylbenzoate is a versatile building block in organic synthesis. Its purification, however, can present several challenges, primarily stemming from impurities generated during its synthesis, which is commonly achieved via a Sonogashira coupling reaction.[1][2] Key impurities often include unreacted starting materials, homocoupled alkyne byproducts (Glaser or Hay coupling products), and residual palladium and copper catalysts.[3] The presence of both a polar ester and a nonpolar ethynyl group, along with the chloro substituent, gives the molecule a unique polarity that requires careful optimization of purification techniques.

This guide will focus on the two primary methods for purifying Methyl 4-chloro-2-ethynylbenzoate: Column Chromatography and Recrystallization . We will explore common issues and provide detailed, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Methyl 4-chloro-2-ethynylbenzoate in a question-and-answer format.

Column Chromatography Issues

Question 1: My primary impurity, the homocoupled di-yne byproduct, is co-eluting with my desired product during column chromatography. How can I improve the separation?

Answer: This is a frequent challenge as the homocoupled byproduct often has a polarity very similar to the target compound. Here’s a systematic approach to improving your separation:

  • Optimize the Mobile Phase: The key to separating compounds with similar polarities is to fine-tune the eluent system.[4]

    • Start with a less polar solvent system: Begin with a low percentage of a polar solvent in a non-polar solvent. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.[5][6]

    • Gradual Polarity Increase: Employ a shallow gradient elution. A slow and gradual increase in the polarity of the mobile phase can effectively resolve closely eluting compounds.[4]

    • Alternative Solvent Systems: If hexane/ethyl acetate fails to provide adequate separation, consider other solvent systems. Toluene or dichloromethane as the more polar component in combination with hexane can sometimes offer different selectivity.

Solvent System Typical Starting Ratio (v/v) Notes
Hexane / Ethyl Acetate95 : 5 to 90 : 10The standard choice for many organic compounds.[6]
Hexane / Dichloromethane90 : 10 to 80 : 20Can offer different selectivity compared to ethyl acetate.
Toluene / Hexane10 : 90 to 30 : 70Toluene can interact differently with the aromatic ring of your compound.
  • Improve Column Packing and Loading:

    • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading is recommended. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of your column. This technique often leads to sharper bands and better separation.

    • Column Dimensions: Use a long and narrow column to increase the number of theoretical plates, which enhances separation efficiency.

Question 2: I'm observing a persistent yellow/brown color in my purified fractions, even after column chromatography. What is the likely cause and how can I remove it?

Answer: A persistent color is often due to residual palladium or copper catalysts from the Sonogashira coupling reaction. While most of the metal catalysts are removed during the aqueous workup, trace amounts can chelate with the product or other organic molecules and be carried through the column.

  • Pre-column Treatment:

    • Aqueous Wash with a Chelating Agent: Before chromatography, wash the organic layer containing your crude product with a dilute aqueous solution of a chelating agent like EDTA or ammonium chloride to sequester residual metal ions.

    • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring it with a small amount of activated charcoal for a short period can help adsorb colored impurities.[7] Be mindful that this can sometimes lead to a loss of product.

  • During Chromatography:

    • If the color persists, it may be necessary to perform a second column chromatography with a different solvent system or stationary phase (e.g., alumina) although this is a less common approach for this class of compounds.

Recrystallization Issues

Question 3: I am struggling to find a suitable solvent for the recrystallization of Methyl 4-chloro-2-ethynylbenzoate. It either dissolves completely or not at all.

Answer: Finding the ideal recrystallization solvent is a process of systematic screening. The principle of a good recrystallization solvent is that the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

  • Single Solvent Screening: Test a range of solvents with varying polarities. Given the structure of your molecule (an ester with an aromatic ring), good starting points include alcohols, and hydrocarbon/ether mixtures.[8]

Solvent Expected Solubility Behavior
EthanolOften a good choice for moderately polar compounds.[8]
IsopropanolSimilar to ethanol but can sometimes offer better crystal formation.[9]
TolueneThe aromatic nature may favor dissolution of your compound.
HexaneYour compound is likely to be sparingly soluble at room temperature.
Diethyl EtherYour compound is likely to be quite soluble.
  • Mixed Solvent Systems: If a single solvent is not effective, a two-solvent system is often the solution.[10]

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid.

    • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    Recommended Mixed Solvent Systems to Try:

    • Ethanol / Water

    • Dichloromethane / Hexane

    • Ethyl Acetate / Hexane

Question 4: My product is "oiling out" instead of forming crystals during recrystallization. What can I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a high degree. Here are some techniques to promote crystal formation:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Rapid cooling often leads to the formation of an oil or very small crystals.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Reduce the Amount of Solvent: If the solution is not sufficiently saturated, some of the solvent can be evaporated to increase the concentration of the solute.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 4-chloro-2-ethynylbenzoate synthesized via Sonogashira coupling?

A1: The most common impurities are:

  • Homocoupled Alkyne (Di-yne): This is formed by the oxidative coupling of the terminal alkyne used in the reaction.[3]

  • Unreacted Starting Materials: This could include the aryl halide (e.g., methyl 4-chloro-2-iodobenzoate) and the terminal alkyne.

  • Residual Catalysts: Palladium and copper catalysts used in the reaction can persist in the crude product.[3]

Q2: Is there a risk of the ester group hydrolyzing during purification?

A2: Yes, the methyl ester group can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly under acidic or basic conditions.[6] It is important to ensure that the silica gel used for chromatography is neutral and to avoid prolonged exposure to acidic or basic aqueous solutions during workup. If hydrolysis is suspected, a wash with a mild base like sodium bicarbonate solution during the workup can remove the acidic impurity.

Q3: Can the ethynyl group react or degrade during purification?

A3: Terminal alkynes are generally stable under standard purification conditions. However, prolonged exposure to air and certain metal catalysts, especially copper, can promote oxidative coupling (Glaser coupling).[11] It is good practice to work reasonably quickly and to remove the copper catalyst as efficiently as possible during the workup. The ethynyl group is generally stable on silica gel.

Q4: What is a typical workup procedure for a Sonogashira reaction producing Methyl 4-chloro-2-ethynylbenzoate before purification?

A4: A typical workup involves:

  • Diluting the reaction mixture with an organic solvent like ethyl acetate.

  • Washing the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Washing with water and then with brine.

  • Drying the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Filtering and concentrating the solution under reduced pressure to obtain the crude product.[3]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the purification of Methyl 4-chloro-2-ethynylbenzoate.

PurificationWorkflow Crude Crude Product (from Sonogashira reaction) Workup Aqueous Workup (NH4Cl wash) Crude->Workup Analysis TLC/NMR Analysis of Crude Workup->Analysis Chromatography Column Chromatography (e.g., Hexane/EtOAc) Analysis->Chromatography Complex Mixture Recrystallization Recrystallization (e.g., EtOH/Water) Analysis->Recrystallization Relatively Clean Pure_Product Pure Methyl 4-chloro-2-ethynylbenzoate Chromatography->Pure_Product Impure_Fractions Impure Fractions Chromatography->Impure_Fractions Recrystallization->Pure_Product

Sources

Troubleshooting

Technical Support Center: Methyl 4-chloro-2-ethynylbenzoate Application Guide

Subject: Suppression of Homocoupling (Glaser/Hay) Side Reactions Product ID: Methyl 4-chloro-2-ethynylbenzoate Applicable Reactions: Sonogashira Cross-Coupling, CuAAC (Click Chemistry) Core Technical Challenge: Substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Suppression of Homocoupling (Glaser/Hay) Side Reactions Product ID: Methyl 4-chloro-2-ethynylbenzoate Applicable Reactions: Sonogashira Cross-Coupling, CuAAC (Click Chemistry)

Core Technical Challenge: Substrate Acidity

The primary challenge with Methyl 4-chloro-2-ethynylbenzoate lies in its electronic structure. The presence of the electron-withdrawing ester group at the ortho position and the chlorine atom at the para position significantly increases the acidity of the terminal alkyne proton (


) compared to standard phenylacetylene.
  • The Consequence: This enhanced acidity leads to rapid deprotonation by amine bases. In the presence of Copper(I) and trace Oxygen, this accelerates the formation of Copper(I) acetylides, which readily undergo oxidative dimerization (Glaser coupling) to form the unwanted 1,3-diyne byproduct.

  • The Goal: To favor the Cross-Coupling cycle (Pd-mediated) over the Homocoupling cycle (Cu/Oxidation-mediated).

Troubleshooting Modules
Module A: The "Oxygen Leak" (Atmosphere Control)

Priority Level: Critical

Oxygen is the stoichiometric oxidant required for homocoupling. If


 is absent, Glaser coupling is mechanistically impossible, regardless of copper loading.

Standard Sparging is Insufficient. For this electron-deficient alkyne, we recommend the Freeze-Pump-Thaw method for degassing solvents.

Protocol:

  • Place the solvent (e.g., THF, DMF) in a Schlenk flask.

  • Freeze the solvent using liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 10–15 minutes.

  • Close the vacuum line and thaw the solvent in a warm water bath.

  • Repeat 3 times.

  • Backfill with Argon (Argon is heavier than air and provides a better "blanket" than Nitrogen).

Technical Insight: Even 10 ppm of dissolved


 can initiate a radical chain that consumes up to 5% of your starting material.
Module B: Kinetic Control (Slow Addition)

Priority Level: High (If Copper is required)

If your catalytic cycle requires Copper (e.g., difficult aryl halides), you must keep the concentration of the free alkyne low relative to the coupling partner.

The "Starvation" Protocol: Instead of adding Methyl 4-chloro-2-ethynylbenzoate in one portion, use a syringe pump.

  • Reaction Vessel: Contains Aryl Halide, Catalyst (Pd/Cu), and Base in solvent.

  • Syringe: Dissolve the alkyne in a minimal amount of degassed solvent.

  • Rate: Add at a rate of 0.1 equivalents per hour .

Why this works: By keeping the alkyne concentration low, the statistical probability of a Pd-species encountering the alkyne (Cross-coupling) remains constant, while the probability of two Cu-acetylides encountering each other (Homocoupling) drops exponentially.

Module C: Catalyst Engineering (Copper-Free Method)

Priority Level: Recommended Solution

The most robust solution is to eliminate Copper entirely. Without Cu, the formation of the oxidative acetylide intermediate is blocked.[1]

Recommended System for Methyl 4-chloro-2-ethynylbenzoate:

  • Catalyst:

    
     (2-3 mol%) or 
    
    
    
    with a bulky ligand like XPhos.
  • Base: Pyrrolidine or Piperidine (2-3 equiv).

  • Solvent: Water/Acetonitrile (1:1) or neat Pyrrolidine.

  • Temperature: 50–60 °C.

Data Comparison: Copper vs. Copper-Free

ParameterStandard SonogashiraOptimized Cu-Free
Catalyst System

/ CuI (5%)

(2%)
Atmosphere

(Balloon)
Argon (Schlenk)
Homocoupling (Dimer) 12 - 18%< 1%
Cross-Coupling Yield 75%92%
Purification Difficult (Dimer co-elutes)Simple Filtration
Visualizing the Solution
Diagram 1: Mechanistic Divergence

This diagram illustrates where the reaction pathway splits between the desired product and the side reaction, highlighting the intervention points.

ReactionPathways cluster_0 Intervention Points Alkyne Methyl 4-chloro-2-ethynylbenzoate Deprotonation Deprotonation (Base) Alkyne->Deprotonation Cu_Acetylide Cu-Acetylide Intermediate Deprotonation->Cu_Acetylide + CuI Pd_Cycle Pd-Cycle (Cross-Coupling) Deprotonation->Pd_Cycle Cu-Free Route Cu_Acetylide->Pd_Cycle Transmetallation Glaser_Cycle Glaser Cycle (Homocoupling) Cu_Acetylide->Glaser_Cycle + O2 (Oxidation) Product Desired Product Pd_Cycle->Product Dimer Diyne Impurity Glaser_Cycle->Dimer Int1 Remove Cu (Module C) Int1->Cu_Acetylide Int2 Remove O2 (Module A) Int2->Glaser_Cycle Int3 Slow Addition (Module B) Int3->Cu_Acetylide

Caption: Pathway analysis showing how Copper and Oxygen drive the unwanted Glaser cycle, and where specific interventions block this path.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Homocoupling Observed? Check_Cu Is Copper Catalyst Essential? Start->Check_Cu No_Cu NO Check_Cu->No_Cu Yes_Cu YES (e.g., unreactive Aryl Chloride) Check_Cu->Yes_Cu Switch_CuFree Switch to Cu-Free Protocol (PdCl2(PPh3)2 + Pyrrolidine) No_Cu->Switch_CuFree Check_Gas Is Atmosphere Strictly Inert? Yes_Cu->Check_Gas Gas_Fail No / Unsure Check_Gas->Gas_Fail Gas_Pass Yes Check_Gas->Gas_Pass Fix_Gas Implement Freeze-Pump-Thaw Use Argon vs Nitrogen Gas_Fail->Fix_Gas Check_Add Is Alkyne added in one shot? Gas_Pass->Check_Add Add_Fail Yes Check_Add->Add_Fail Add_Pass No (Already slow) Check_Add->Add_Pass Fix_Add Implement Syringe Pump (0.1 eq/hr) Add_Fail->Fix_Add Red_Agent Add Reducing Agent (Ascorbate or dilute H2) Add_Pass->Red_Agent

Caption: Logic flow for diagnosing and resolving homocoupling issues based on reaction constraints.

Frequently Asked Questions (FAQ)

Q: Can I use TMS-protection to prevent this? A: Yes, but it adds two synthetic steps. Because Methyl 4-chloro-2-ethynylbenzoate is sensitive, in situ deprotection-coupling is risky. We recommend optimizing the coupling of the free alkyne using Module C (Cu-free) before resorting to protection groups.

Q: Why does my reaction turn green/blue? A: This indicates the oxidation of Cu(I) to Cu(II), confirming the presence of Oxygen. If you see this color change, the Glaser coupling is active. Stop the reaction, degas thoroughly, and add a reducing agent like sodium ascorbate to revert Cu(II) to Cu(I).

Q: Is Nitrogen gas sufficient for the inert atmosphere? A: For this specific substrate, Argon is superior . Nitrogen is lighter than air and can diffuse out of the flask more easily if seals are imperfect. Argon forms a heavy blanket over the reaction mixture, providing better protection against oxygen ingress.

Q: Can I use a reducing atmosphere? A: Yes. A specialized technique involves running the reaction under a mixed atmosphere of


 (5:95). The hydrogen acts to reduce any transient Pd(II) or Cu(II) species, suppressing the oxidative homocoupling cycle without hydrogenating the alkyne (provided the pressure is low).
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[2] Sonogashira Coupling Reaction with Diminished Homocoupling.[2][3][4] Organic Letters, 5(11), 1841–1844.

  • Glaser, C. (1869).[5][6] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424.

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[1] The Journal of Organic Chemistry, 71(1), 379–381.

Sources

Optimization

Troubleshooting solubility issues of Methyl 4-chloro-2-ethynylbenzoate in water

Executive Summary Methyl 4-chloro-2-ethynylbenzoate is a highly lipophilic, ester-based intermediate often used in the synthesis of heterocycles or as a "warhead" in covalent probe discovery.[1][2][3] Its structural feat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-chloro-2-ethynylbenzoate is a highly lipophilic, ester-based intermediate often used in the synthesis of heterocycles or as a "warhead" in covalent probe discovery.[1][2][3] Its structural features—a chlorinated aromatic ring, a hydrophobic ethynyl group, and a methyl ester—confer poor aqueous solubility (predicted LogP ~3.2–3.[1][2][3]8) and susceptibility to hydrolysis.[1][2][3][4] This guide addresses the three most common user challenges: Initial Dissolution failure , Precipitation upon dilution ("Crash-out") , and Chemical Instability .[1][2]

Part 1: The "It Won't Dissolve" Phase (Stock Preparation)

Q: I cannot get the solid powder to dissolve in water or PBS directly. What is wrong? A: This is expected behavior. Methyl 4-chloro-2-ethynylbenzoate is functionally insoluble in pure water (<10 µM predicted).[1][2][3] You must prepare a high-concentration stock solution in an organic solvent before introducing it to an aqueous environment.[1][2][3][5][6]

Troubleshooting Protocol: Stock Solution Preparation

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2][3]

    • Why: These are dipolar aprotic solvents that disrupt the crystal lattice energy of the benzoate ester.

    • Avoid: Ethanol or Methanol for long-term storage (transesterification risk).[1][2][3]

  • Concentration Limit: Aim for 10 mM to 50 mM stocks. Do not attempt >100 mM without verification, as viscosity changes can affect pipetting accuracy.[1][2][3]

  • Moisture Control: Use anhydrous DMSO.[1][2][3]

    • Risk:[1][7] DMSO is hygroscopic.[1][2][3] Absorbed water (even 1-2%) can cause the compound to precipitate inside the stock vial over time.

Q: My DMSO stock is cloudy. Can I still use it? A: No. Cloudiness indicates undissolved micro-crystals.[1][2][3]

  • Fix: Sonicate the vial at 37°C for 5-10 minutes. If cloudiness persists, centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is too high—dilute the stock by 50% with fresh DMSO.

Part 2: The "Crash-Out" Phase (Aqueous Dilution)[2][6]

Q: The compound dissolves in DMSO, but precipitates immediately when I add it to my cell culture media or buffer. Why? A: You are encountering "Kinetic Solubility Failure."[1][2][3] When a hydrophobic molecule in DMSO is introduced to water, the solvent environment changes faster than the molecule can disperse, forcing it to aggregate (Ostwald Ripening).

Visualizing the "Crash-Out" Mechanism The following diagram illustrates the kinetic pathway of precipitation versus stable dispersion.

PrecipitationMechanism Stock DMSO Stock (Solvated Monomers) Mixing Rapid Mixing into Aqueous Buffer Stock->Mixing Nucleation Nucleation Phase (Critical Step) Mixing->Nucleation Solvent Shift Stable Stable Colloid/Solution (Kinetic Solubility) Nucleation->Stable Low Conc. / Fast Mixing Precip Crystal Growth & Precipitation (Thermodynamic State) Nucleation->Precip High Conc. / Slow Mixing

Caption: Kinetic pathway determining whether the compound stays in solution or precipitates upon dilution.

Protocol: The "Sandwich" Dilution Method To prevent crash-out, avoid adding DMSO directly to static buffer.[1][3]

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 in pure ethanol or DMSO first (creates a "softer" solvent gradient).[1][2][3]

  • Vortex the Buffer: Set your aqueous buffer (PBS/Media) to a gentle vortex.[1][2][3]

  • Subsurface Injection: Inject the compound tip below the surface of the moving liquid.

    • Why: Dropping it on top creates a localized high-concentration film that precipitates instantly.[1][2][3]

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v).

Data: Solvent Compatibility Matrix

SolventSolubility (Est.)[1][2][3][5][6][8][9]SuitabilityRisk Factor
Water/PBS < 1 mg/LPoor Immediate precipitation.[1][2][3]
DMSO > 50 mg/mLExcellent Hygroscopicity; Cell toxicity > 1%.[1][2][3]
Ethanol ~ 20 mg/mLGood Evaporation; Transesterification (long term).[1][2][3]
Acetone > 50 mg/mLGood Not biocompatible; Plastic leaching.[1][2][3]

Part 3: Chemical Stability & pH Issues

Q: My solution turned acidic/yellow over 24 hours. Is the compound stable? A: Methyl 4-chloro-2-ethynylbenzoate contains a methyl ester , which is susceptible to hydrolysis.[1][2][3]

  • Reaction: Methyl Ester + H₂O

    
     Carboxylic Acid + Methanol.[1][2][3][10]
    
  • Trigger: This reaction is catalyzed by extremes in pH (pH < 4 or pH > 8) and esterases in serum-containing media.[1][2][3]

Q: How do I stabilize it in assay buffers? A:

  • Buffer Choice: Use HEPES or MOPS (pH 7.2–7.4).[1][2][3] Avoid Tris buffer if possible (primary amines can theoretically react with the ester over long periods, though slow).[2][3]

  • Temperature: Keep working solutions on ice (4°C) if not immediately used. Hydrolysis rates double for every 10°C increase.[1][2][3]

  • The "Alkyne" Factor: The ethynyl group is generally stable but avoid buffers containing Copper (Cu) or Palladium (Pd) unless you are intentionally performing a Click reaction.[1][3] Trace metals can catalyze oxidative coupling of the alkyne.[3]

Part 4: Advanced Solubilization (Decision Tree)

If simple DMSO dilution fails, use this decision logic to select an advanced formulation strategy.

SolubilityDecisionTree Start Start: Dilution Fails CheckConc Is Target Conc > 10 µM? Start->CheckConc LowConc Use 0.1% Tween-20 or Pluronic F-127 CheckConc->LowConc No HighConc Is it for In Vivo/Animal? CheckConc->HighConc Yes InVivo Use Cyclodextrin (HP-beta-CD) HighConc->InVivo Yes InVitro Reduce Conc. or Co-solvent Spike HighConc->InVitro No

Caption: Decision matrix for selecting solubilization excipients based on concentration and application.

Recommended Excipients:

  • Surfactant: 0.05% Tween-80 (prevents protein binding and aggregation).[1][2][3]

  • Carrier: Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD).[1][2][3]
    • Protocol: Dissolve 20% w/v HP

      
      CD in water.[1][2][3] Add compound stock. Vortex 1 hour.[1][2][3] This encapsulates the hydrophobic benzoate, protecting the ester and improving solubility.
      

References

  • Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] [2][3]

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2][3]

  • PubChem Database. (2024).[1][2][3] Methyl 4-chlorobenzoate (Analogous Properties). National Library of Medicine.[1][2][3]

  • Bergström, C. A., et al. (2007).[1][2][3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 4-chloro-2-ethynylbenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of impure Methyl 4-chloro-2-ethynylbenzoate via recrystallization. The content is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of impure Methyl 4-chloro-2-ethynylbenzoate via recrystallization. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Question 1: What are the ideal characteristics of a recrystallization solvent for Methyl 4-chloro-2-ethynylbenzoate?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent for purifying a solid compound like Methyl 4-chloro-2-ethynylbenzoate should exhibit the following properties:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[1][2] This allows for the complete dissolution of the desired product.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below (e.g., in an ice bath).[1][2] This ensures that the purified compound will crystallize out of the solution upon cooling, maximizing the recovery yield.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after the desired product crystallizes).[2][3]

  • Chemical Inertness: The solvent must not react with Methyl 4-chloro-2-ethynylbenzoate.[3]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[3]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[3][4]

Question 2: What solvents are good starting points for recrystallizing Methyl 4-chloro-2-ethynylbenzoate?

A good starting point is to test solvents with varying polarities. Based on the "like dissolves like" principle and the presence of the ester group, moderately polar solvents are often effective for similar compounds.[6]

Recommended Solvents for Initial Screening:

SolventPolarityBoiling Point (°C)Rationale & Comments
Hexanes/Heptane Nonpolar69 / 98Good for removing nonpolar impurities. The compound is likely to have low solubility, making it a potential "anti-solvent" in a mixed-solvent system.
Toluene Nonpolar (Aromatic)111Aromatic compounds often show good crystallization behavior in toluene.[6]
Ethyl Acetate Moderately Polar77As an ester, the target compound may be very soluble in ethyl acetate, a common solvent for esters.[6] It might be a good "good" solvent in a mixed-solvent system.
Acetone Moderately Polar56A versatile and commonly used recrystallization solvent.[6]
Isopropanol (IPA) Polar Protic82Alcohols like IPA or ethanol are often effective for recrystallizing aromatic compounds.[7]
Methanol/Ethanol Polar Protic65 / 78Similar to isopropanol, these are excellent general-purpose solvents for compounds with some polarity.[6][7]
Water Highly Polar100Due to the organic nature of the compound, it is expected to be insoluble in water. Water can be an excellent "anti-solvent" when paired with a miscible organic solvent like methanol, ethanol, or acetone.[6]
Question 3: How do I perform a systematic solvent screening experiment?

A small-scale, systematic approach is essential to identify the optimal solvent or solvent pair without wasting a significant amount of your crude product.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single or mixed solvent system for the recrystallization of Methyl 4-chloro-2-ethynylbenzoate.

Materials:

  • Impure Methyl 4-chloro-2-ethynylbenzoate (~100 mg)

  • A selection of test solvents (e.g., hexanes, toluene, ethyl acetate, acetone, isopropanol, ethanol, water)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Pasteur pipettes

  • Hot plate or sand bath

  • Ice-water bath

Procedure:

  • Preparation: Place approximately 10-20 mg of the impure solid into several separate test tubes.

  • Room Temperature Solubility Test: To each tube, add a different solvent dropwise (starting with ~0.5 mL). Agitate the mixture at room temperature.

    • Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization as the product is too soluble at room temperature.[3] However, it may be a good "soluble" solvent for a mixed-solvent system.

    • Observation: If the solid is completely insoluble, proceed to the next step. This is a promising candidate.[3]

  • Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube while agitating. Add more solvent dropwise until the solid just dissolves.

    • Observation: If the solid dissolves completely upon heating, this is an excellent candidate for a single-solvent recrystallization.[2]

    • Observation: If the solid remains insoluble even at the boiling point of the solvent, that solvent is unsuitable.

  • Cooling and Crystallization Test: For the promising candidates from step 3, allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.[8]

    • Observation: The formation of a significant amount of crystalline precipitate indicates a good recrystallization solvent. Note the quality and quantity of the crystals.

  • Record Observations: Carefully record all your observations in a table.

Example Observation Table:

SolventSolubility (RT)Solubility (Hot)Crystal Formation on CoolingSuitability
HexanesInsolubleSparingly SolubleGoodPotential single solvent
Ethyl AcetateSoluble--"Good" solvent for mixed system
IsopropanolSparingly SolubleSolubleExcellentPromising single solvent
WaterInsolubleInsoluble-"Bad" solvent for mixed system
Question 4: What should I do if no single solvent is effective?

If a single solvent cannot be found that meets all the criteria, a mixed-solvent system is an excellent alternative.[2] This technique involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[2][9]

Commonly Used Miscible Solvent Pairs:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexanes

  • Toluene/Hexanes

The general procedure involves dissolving the impure compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Guide

G start Start: Impure Solid test_single Perform Single Solvent Screen (Protocol 1) start->test_single decision_single Good Single Solvent Found? test_single->decision_single recryst_single Proceed with Single Solvent Recrystallization decision_single->recryst_single Yes test_mixed Identify 'Good' (Soluble) and 'Bad' (Insoluble) Miscible Solvents decision_single->test_mixed No end Pure Crystals recryst_single->end recryst_mixed Proceed with Mixed Solvent Recrystallization test_mixed->recryst_mixed recryst_mixed->end reassess Re-evaluate Solvent Choices or Consider Chromatography recryst_mixed->reassess If Fails

Problem 1: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated and cools too quickly.[10]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (1-5% more volume) to decrease the saturation level. Allow it to cool more slowly.[10]

  • Lower the Cooling Temperature: If using a high-boiling point solvent, try a different solvent with a lower boiling point.

  • For Mixed-Solvent Systems: If oiling out occurs, reheat the solution and add a small amount of the "good" solvent before allowing it to cool again.

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[10]

Problem 2: No crystals are forming, even after extended cooling.

This issue typically arises from using too much solvent or the solution being insufficiently supersaturated.

Solutions:

  • Induce Crystallization:

    • Scratching: As mentioned above, scratch the inside of the flask with a glass rod.[10]

    • Seed Crystals: Add a tiny crystal of the crude starting material to the solution. This "seed" provides a template for crystal growth.[10]

    • Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce this rod into the solution to seed crystallization.[10]

  • Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute. Then, attempt to cool and crystallize again.[10]

  • Cool to a Lower Temperature: If you have only cooled to 0°C, try a dry ice/acetone bath (-78°C), ensuring your solvent does not freeze.[5]

Problem 3: My final product has a low percent recovery.

A low yield can be attributed to several factors during the recrystallization process.

Solutions:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more of your product in the mother liquor upon cooling.[9]

  • Ensure Complete Cooling: Allow adequate time for the solution to cool, first to room temperature and then in an ice bath, to maximize the precipitation of the solid.

  • Minimize Transfer Losses: Be meticulous during filtration and transfer steps to avoid leaving product behind on glassware.

  • Avoid Premature Crystallization: During a hot filtration step (if performed), premature crystallization in the funnel can lead to significant loss. Ensure the funnel and receiving flask are pre-heated.

Protocol 2: General Recrystallization of Methyl 4-chloro-2-ethynylbenzoate

Objective: To purify impure Methyl 4-chloro-2-ethynylbenzoate using a single-solvent recrystallization method.

Materials:

  • Impure Methyl 4-chloro-2-ethynylbenzoate

  • Pre-selected recrystallization solvent (from Protocol 1)

  • Erlenmeyer flask (sized so the solvent will be 1/3 to 1/2 of the volume)

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel, filter flask, and filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the impure solid in the Erlenmeyer flask. Add a small portion of the chosen solvent, and heat the mixture to a gentle boil while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[8]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in air or in a vacuum oven.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Purification of Branched Internal Alkynes.
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  • The Good Scents Company. (n.d.). methyl 4-chlorobenzoate, 1126-46-1.
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  • Reddit. (2020, October 30). Recrystallisation Help : r/Chempros.
  • PubChem. (n.d.). Methyl 4-Chloro-2-methylbenzoate | C9H9ClO2 | CID 22349978.
  • (n.d.).
  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization | Chemistry.
  • CUNY. (n.d.). Purification by Recrystallization.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • (n.d.).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
  • ChemScene. (n.d.). 99585-12-3 | Methyl 4-chloro-2-methylbenzoate.
  • ChemicalBook. (n.d.). METHYL 4-CHLORO-2-NITROBENZOATE CAS#: 42087-80-9.
  • (n.d.).
  • Sigma-Aldrich. (n.d.). Methyl 4-chloro-2-nitrobenzoate 99 42087-80-9.
  • PubChemLite. (n.d.). Methyl4-chloro-2-ethynylbenzoate (C10H7ClO2).
  • (n.d.).
  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure.
  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity.
  • PubChem. (n.d.). Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.

Sources

Optimization

Technical Support Center: Controlling Regioselectivity in Reactions with Methyl 4-chloro-2-ethynylbenzoate

Welcome to the technical support center for Methyl 4-chloro-2-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-chloro-2-ethynylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the control of regioselectivity in reactions involving this versatile building block. Our goal is to equip you with the knowledge to predict and control reaction outcomes, saving you valuable time and resources.

Introduction

Methyl 4-chloro-2-ethynylbenzoate is a trifunctional molecule with three reactive sites: an alkyne, an aryl chloride, and a methyl ester. This unique combination allows for a variety of chemical transformations, but it also presents challenges in controlling which site reacts, a concept known as regioselectivity. The electronic and steric environment of each functional group plays a crucial role in determining the outcome of a reaction. The ethynyl group is electron-rich and susceptible to electrophilic attack and cycloadditions. The aryl chloride is an electron-withdrawing group and can participate in cross-coupling reactions. The methyl ester is also an electron-withdrawing group and directs aromatic substitutions to the meta position.[1][2][3] Understanding these properties is key to mastering its reactivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Poor or No Yield in Sonogashira Coupling Reactions

You are attempting a Sonogashira coupling to react an alkyne with the aryl chloride of Methyl 4-chloro-2-ethynylbenzoate, but you observe low to no product formation.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Catalyst Inactivity Ensure your palladium catalyst is fresh and has been stored under an inert atmosphere.[4] Palladium(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable.[4] The formation of a black precipitate ("palladium black") indicates catalyst decomposition, which can be caused by impurities or inappropriate solvent choice.[4]
Inappropriate Ligand The choice of phosphine ligand is critical. For sterically demanding acetylenes, a bulkier ligand like P(t-Bu)₃ or PCy₃ may be necessary to promote the desired coupling.[5]
Copper Co-catalyst Degradation Copper(I) iodide can degrade over time. Use a fresh batch to ensure catalytic activity.[4] Note that copper-free Sonogashira protocols exist and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[4]
Incorrect Reaction Temperature Aryl chlorides are generally the least reactive of the aryl halides in Sonogashira couplings (I > OTf > Br > Cl).[4][6] Therefore, higher temperatures may be required to drive the reaction to completion.[7]
Solvent and Base Issues Ensure your solvent is dry and degassed.[7] An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[4] Ensure the base is dry and used in sufficient excess.

Experimental Protocol: Optimized Sonogashira Coupling of Methyl 4-chloro-2-ethynylbenzoate

  • To a dry Schlenk flask under an argon atmosphere, add Methyl 4-chloro-2-ethynylbenzoate (1 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Add degassed solvent (e.g., THF or DMF) and degassed triethylamine (3 equiv.).

  • Heat the reaction mixture to 80-100°C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Problem 2: Mixture of Regioisomers in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

You are performing a "click" reaction with an azide and expect to form the 1,4-disubstituted triazole, but you are observing a mixture of the 1,4- and 1,5-regioisomers.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Insufficient Copper(I) Catalyst The active catalytic species in CuAAC is Cu(I).[8] Ensure you have an adequate amount of a Cu(I) source (e.g., CuI) or that your in-situ reduction of a Cu(II) salt (e.g., CuSO₄ with sodium ascorbate) is efficient.[9][10]
Thermal (Uncatalyzed) Cycloaddition The thermal Huisgen 1,3-dipolar cycloaddition can occur at elevated temperatures and often yields a mixture of regioisomers.[10][11] If your reaction requires heating, it may be promoting the uncatalyzed pathway.
Ligand Effects The choice of ligand can influence the regioselectivity. Amine-based ligands can help prevent the formation of unreactive copper acetylides and facilitate the coordination of the azide.[10]
Alternative Catalysts For the specific formation of the 1,5-disubstituted triazole, consider using a ruthenium-based catalyst (RuAAC).[11] For a copper-free alternative that may yield a mixture of regioisomers, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed.[8]

Experimental Protocol: Regioselective CuAAC Reaction

  • Dissolve the azide (1 equiv.) and Methyl 4-chloro-2-ethynylbenzoate (1 equiv.) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • Add a freshly prepared solution of sodium ascorbate (0.1 equiv.) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.01 equiv.) in water.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1,4-disubstituted triazole.

Problem 3: Unwanted Cyclization Reactions

When attempting a reaction at the alkyne or aryl chloride, you observe the formation of an unexpected cyclized product.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Intramolecular Nucleophilic Attack The methyl ester, after potential hydrolysis to a carboxylic acid under certain reaction conditions, can act as an intramolecular nucleophile, attacking the activated alkyne. This is particularly relevant in transition-metal-catalyzed reactions where the alkyne is activated.[12]
Reaction Conditions Promoting Cyclization Certain catalysts, such as gold or other electrophilic species, are known to promote the cyclization of 2-alkynylbenzoates.[13][14] The choice of catalyst and reaction conditions is therefore critical in directing the reaction pathway.
Base-Promoted Cyclization Strong bases can deprotonate the terminal alkyne, and the resulting acetylide can potentially initiate an intramolecular reaction.[15]

Controlling Cyclization:

  • Protecting Groups: If the ester is interfering, consider using a different ester that is more resistant to hydrolysis or protecting the alkyne if it is the site of unwanted reactivity.

  • Catalyst Choice: Avoid catalysts known to promote cyclization if that is not the desired outcome. For example, for a Sonogashira coupling, a palladium/copper system is standard and less likely to cause this side reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the activation energy barrier for the undesired cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: How do electronic effects of the substituents on Methyl 4-chloro-2-ethynylbenzoate influence its reactivity?

A1: The electronic effects are paramount in determining the regioselectivity. The ethynyl group is electron-donating by resonance, increasing the electron density at the ortho and para positions of the benzene ring.[1] However, the chloro and methyl ester groups are electron-withdrawing, which deactivates the ring towards electrophilic attack. The interplay of these effects dictates the most likely site of reaction. For instance, in electrophilic additions to the alkyne, the electron-withdrawing groups on the ring can influence the regioselectivity of the addition.[16][17]

Q2: How can I favor reactions at the alkyne over the aryl chloride?

A2: This depends on the type of reaction.

  • For nucleophilic attack: The alkyne is generally more susceptible to nucleophilic attack than the aryl chloride, especially when activated by a transition metal.

  • For coupling reactions: To favor reaction at the alkyne (e.g., Sonogashira), you would need to react it with an aryl halide. To react at the aryl chloride, you would use a terminal alkyne as the coupling partner. The choice of reactants dictates the site of the coupling.

  • For cycloadditions: The alkyne is the reactive partner in cycloaddition reactions like the CuAAC. The aryl chloride is typically unreactive under these conditions.

Q3: What role does steric hindrance play in controlling regioselectivity?

A3: Steric hindrance is a significant factor.[6][18] The methyl ester group ortho to the alkyne can sterically hinder the approach of bulky reagents to the alkyne. This can be exploited to direct reactions to the less hindered terminal carbon of the alkyne. In reactions involving the aromatic ring, the substituents will direct incoming groups based on a combination of electronic and steric factors.

Q4: Can I selectively reduce the alkyne or the ester?

A4: Selective reduction is challenging but possible with the right choice of reagents.

  • Alkyne Reduction: Catalytic hydrogenation with Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) will selectively reduce the alkyne to a cis-alkene.

  • Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to an alcohol. However, LiAlH₄ can also reduce the alkyne. Using a milder reducing agent like sodium borohydride (NaBH₄) will typically not reduce the ester or the alkyne under standard conditions.

Q5: How does the solvent choice impact regioselectivity?

A5: The solvent can have a significant impact on reaction rates and, in some cases, selectivity.[19] Polar aprotic solvents like DMF or THF are common for Sonogashira reactions as they help to dissolve the organometallic intermediates.[7][19] For CuAAC reactions, aqueous solvent mixtures are often used and can accelerate the reaction.[11] The ability of the solvent to stabilize charged intermediates or transition states can influence which reaction pathway is favored.

Visualizing Reaction Control

The following diagram illustrates the decision-making process for controlling the regioselectivity of reactions with Methyl 4-chloro-2-ethynylbenzoate.

G cluster_start Desired Reaction Type cluster_pathways Reaction Pathways cluster_conditions Key Controlling Factors cluster_outcome Expected Outcome start Select Desired Reaction sonogashira Sonogashira Coupling start->sonogashira click Azide-Alkyne Cycloaddition (CuAAC) start->click cyclization Intramolecular Cyclization start->cyclization reduction Selective Reduction start->reduction sonogashira_cond React with Terminal Alkyne Pd/Cu Catalysis High Temperature sonogashira->sonogashira_cond click_cond React with Azide Cu(I) Catalyst Room Temperature click->click_cond cyclization_cond Electrophilic Catalyst (e.g., Au) or Strong Base cyclization->cyclization_cond reduction_cond Choice of Reducing Agent (e.g., Lindlar's vs. LiAlH4) reduction->reduction_cond outcome_sonogashira Reaction at Aryl Chloride sonogashira_cond->outcome_sonogashira outcome_click 1,4-Triazole Formation at Alkyne click_cond->outcome_click outcome_cyclization Formation of Fused Ring System cyclization_cond->outcome_cyclization outcome_reduction Selective Reduction of Alkyne or Ester reduction_cond->outcome_reduction

Caption: Decision workflow for controlling reaction regioselectivity.

Conclusion

Controlling the regioselectivity in reactions with Methyl 4-chloro-2-ethynylbenzoate requires a thorough understanding of the electronic and steric properties of the molecule, as well as the mechanism of the chosen reaction. By carefully selecting catalysts, ligands, solvents, and reaction temperatures, it is possible to direct the reaction to the desired functional group and achieve high yields of the target product. This guide provides a starting point for troubleshooting and optimizing your reactions. For further assistance, please consult the referenced literature.

References

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  • Beilstein Journals. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. [Link]

  • Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Scalable Synthesis of Methyl 4-chloro-2-ethynylbenzoate

Abstract Methyl 4-chloro-2-ethynylbenzoate is a valuable substituted aryl alkyne, serving as a critical building block in the synthesis of complex pharmaceutical intermediates and advanced materials. Its rigid structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-chloro-2-ethynylbenzoate is a valuable substituted aryl alkyne, serving as a critical building block in the synthesis of complex pharmaceutical intermediates and advanced materials. Its rigid structure, featuring three distinct functional groups, offers multiple points for further chemical elaboration. However, transitioning a synthetic route from bench-scale to pilot or manufacturing scale presents significant challenges in terms of cost, safety, robustness, and purity. This guide provides an in-depth validation of a preferred synthetic route for the multigram- to kilogram-scale production of Methyl 4-chloro-2-ethynylbenzoate. We objectively compare this route with viable alternatives, grounding our recommendations in established chemical principles and providing a detailed, self-validating experimental protocol designed for successful scale-up.

Introduction: The Strategic Importance of Aryl Alkynes

The Sonogashira cross-coupling reaction, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as one of the most powerful and versatile methods for the formation of sp²-sp carbon-carbon bonds.[1][2][3] The resulting aryl alkynes are foundational precursors in medicinal chemistry, natural product synthesis, and materials science.[4] The target molecule, Methyl 4-chloro-2-ethynylbenzoate, embodies the utility of this class, possessing an alkyne for further coupling or cyclization reactions, a chloro-substituent for nucleophilic aromatic substitution, and a methyl ester for hydrolysis and amide bond formation.

The primary challenge in scaling up the synthesis of such molecules lies in selecting a route that is not only high-yielding but also economically viable, safe, and reproducible. This requires careful consideration of starting material availability, catalyst efficiency, reaction conditions, and purification strategies.

Comparative Analysis of Synthetic Strategies

Several synthetic pathways can be envisioned for the synthesis of Methyl 4-chloro-2-ethynylbenzoate. We will evaluate three logical routes, culminating in the selection of a preferred process for scale-up.

Route A (Recommended): Esterification Followed by Sonogashira Coupling

This strategy prioritizes the early installation of the methyl ester, simplifying the subsequent cross-coupling step by protecting the carboxylic acid functionality.

Caption: Recommended three-step synthetic route (Route A).

  • Pillar of Expertise: This sequence is strategically advantageous. Performing the Fischer esterification first on the readily available 4-chloro-2-iodobenzoic acid prevents potential side reactions during the Sonogashira coupling. The basic amine used in the coupling step would otherwise deprotonate the carboxylic acid, potentially leading to solubility issues and complicating the reaction and workup.

Route B: Sonogashira Coupling Followed by Esterification

This alternative route reverses the initial steps, performing the C-C bond formation before the esterification.

  • Causality Analysis: While chemically feasible, coupling the free acid directly can be problematic. The required amine base (e.g., triethylamine or diisopropylamine) will form an ammonium carboxylate salt in situ. This salt may have different solubility properties and could potentially interfere with the catalytic cycle. A subsequent acidic workup followed by a separate esterification step adds complexity and potential for yield loss.

Route C: Decarboxylative Coupling

This approach would involve coupling an aryl halide with an alkynyl carboxylic acid, such as propiolic acid.[5]

  • Field-Proven Insight: While innovative, palladium-catalyzed decarboxylative couplings often require specific ligands and higher temperatures.[6] Furthermore, the direct use of propiolic acid can be complicated by its own reactivity and potential for decarboxylation under various conditions.[7][8][9][10][11] For a robust, scalable process, this route presents more developmental hurdles than the well-established Sonogashira reaction.

Strategy Comparison Summary
MetricRoute A (Recommended)Route BRoute C
Starting Materials Commercially availableCommercially availableRequires specific alkynyl acid
Process Robustness HighModerate (risk of side reactions)Moderate to Low (less established)
Purification Straightforward (crystallization likely)More complex workupPotentially difficult
Scalability ExcellentGoodFair
Key Advantage Protects acid, clean couplingFewer protection steps (in theory)Novel, avoids terminal alkyne
Key Disadvantage One additional step (esterification)Potential for salt formation issuesReaction sensitivity, reagent stability

Based on this analysis, Route A is identified as the most reliable and scalable pathway.

In-Depth Validation of the Recommended Route (Route A)

This section provides a comprehensive, self-validating protocol for the synthesis of Methyl 4-chloro-2-ethynylbenzoate on a 100-gram scale. The inclusion of in-process controls (IPCs) at each stage is critical for ensuring reaction completion and quality before proceeding, minimizing the risk of batch failure on a large scale.

Caption: Self-validating workflow with integrated in-process controls (IPCs).

Detailed Experimental Protocol

Step 1: Methyl 4-chloro-2-iodobenzoate (Esterification)

  • Rationale: A standard Fischer esterification is employed. Using methanol as both reagent and solvent drives the equilibrium towards the product. A strong acid catalyst is essential.[12][13][14]

ReagentMol. Wt.AmountMolesEquiv.
4-Chloro-2-iodobenzoic acid282.45100.0 g0.3541.0
Methanol32.04500 mL--
Sulfuric Acid (98%)98.085.0 mL0.0920.26
  • Reactor Setup: Charge a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe with 4-chloro-2-iodobenzoic acid and methanol.

  • Catalyst Addition: Begin stirring to form a slurry. Slowly and carefully add the concentrated sulfuric acid. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • IPC-1 (TLC/HPLC): Withdraw a small aliquot, quench with saturated NaHCO₃ solution, and extract with ethyl acetate. Analyze the organic layer to confirm the disappearance of the starting material. Target >99% conversion.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1 L of ice-cold water with stirring. A white precipitate will form.

  • Isolation: Filter the solid product, wash the cake thoroughly with water until the filtrate is neutral (pH ~7). Dry the solid under vacuum at 40-50°C.

  • Expected Outcome: A white to off-white solid. Yield: 95-99%. Purity (by HPLC): >98%.

Step 2: Methyl 4-chloro-2-((trimethylsilyl)ethynyl)benzoate (Sonogashira Coupling)

  • Rationale: The classic Sonogashira conditions are used. An inert atmosphere is critical to prevent oxidative homocoupling (Glaser coupling) and protect the Pd(0) active catalyst.[4] Using a protected alkyne like trimethylsilylacetylene (TMSA) is safer and prevents side reactions. The reactivity of aryl iodides is significantly higher than bromides or chlorides, making them ideal for ensuring high conversion under mild conditions.[2]

ReagentMol. Wt.AmountMolesEquiv.
Methyl 4-chloro-2-iodobenzoate296.48100.0 g0.3371.0
Pd(PPh₃)₂Cl₂701.902.37 g0.00340.01
Copper(I) Iodide (CuI)190.450.64 g0.00340.01
Triethylamine (Et₃N)101.19250 mL--
Tetrahydrofuran (THF)72.11250 mL--
Trimethylsilylacetylene98.2241.4 g0.4211.25
  • Reactor Setup: Charge a 2 L reactor, purged with nitrogen, with Methyl 4-chloro-2-iodobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition: Add THF and triethylamine. Stir under a nitrogen blanket to dissolve the solids.

  • Alkyne Addition: Add trimethylsilylacetylene dropwise via an addition funnel over 30 minutes. The reaction is mildly exothermic. Maintain the temperature below 35°C.

  • Reaction: Stir at ambient temperature for 2-4 hours. The reaction mixture will become a thick slurry of triethylammonium iodide salt.

  • IPC-2 (TLC/HPLC): Monitor for the consumption of the starting iodide. Target >98% conversion.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the salts and catalyst residues. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the combined filtrates under reduced pressure to obtain a crude oil/solid, which is used directly in the next step.

Step 3: Methyl 4-chloro-2-ethynylbenzoate (Desilylation)

  • Rationale: A simple base-catalyzed methanolysis is a clean and efficient way to remove the TMS protecting group. Potassium carbonate is a mild, inexpensive, and effective base for this transformation.

ReagentMol. Wt.AmountMolesEquiv.
Crude TMS-protected product~266.78~89.9 g0.3371.0
Methanol32.04500 mL--
Potassium Carbonate (K₂CO₃)138.219.3 g0.0670.2
  • Reactor Setup: Dissolve the crude product from Step 2 in methanol in a 1 L flask.

  • Base Addition: Add potassium carbonate to the solution. Gas evolution (from TMS-OMe formation) may be observed.

  • Reaction: Stir at room temperature for 1-2 hours.

  • IPC-3 (TLC/HPLC): Monitor for the disappearance of the silylated intermediate. Target >99% conversion.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add 500 mL of water and 500 mL of ethyl acetate. Separate the layers. Wash the organic layer with brine.

  • Purification & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a solid. Recrystallize from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

  • Expected Outcome: A white crystalline solid. Overall Yield (from Step 2): 80-90%. Purity (by HPLC): >99%.

Safety and Scale-Up Considerations

  • Catalyst Handling: Palladium and copper catalysts, while used in small amounts, are heavy metals. All waste streams containing them must be collected and treated appropriately. Consider catalyst recycling strategies for cost-efficiency on a large scale.

  • Solvent and Reagent Management: Triethylamine is a flammable and corrosive base. Trimethylsilylacetylene is volatile and flammable. All additions and transfers should be conducted in a well-ventilated area (fume hood or walk-in hood) under an inert atmosphere.

  • Thermal Safety: While the reactions described are not violently exothermic, temperature control is crucial. For pilot-scale reactors, ensure adequate cooling capacity is available, especially during the addition of TMS-acetylene.

  • Purification: The final crystallization step is critical for achieving high purity. Developing a robust crystallization procedure that consistently removes impurities (like residual starting material or homocoupled alkyne) is paramount for a successful scale-up campaign.

Conclusion

The validated three-step synthesis, proceeding via Fischer esterification, Sonogashira coupling, and desilylation, represents a robust, high-yielding, and scalable route to Methyl 4-chloro-2-ethynylbenzoate. The strategic decision to esterify the starting material prior to the cross-coupling reaction mitigates common side reactions and simplifies the process, making it highly suitable for large-scale production. The detailed protocol, with its integrated checkpoints, provides a reliable framework for researchers in drug development and materials science to access this versatile chemical building block efficiently and safely.

References

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  • Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. ResearchGate. [Link]

  • Sonogashira Cross-Coupling Reaction Using Pd/CuFe2O4 as an Efficient and Magnetically Separable Nanocatalyst. International Journal of New Chemistry. [Link]

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  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 4-chloro-2-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Substituted Benzoates Methyl 4-chloro-2-ethynylbenzoate and its structural analogs are key intermediates in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Substituted Benzoates

Methyl 4-chloro-2-ethynylbenzoate and its structural analogs are key intermediates in the synthesis of a diverse array of pharmaceutical compounds and functional materials. The precise structural elucidation of these molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry, particularly under electron ionization (EI) conditions, stands as a cornerstone technique for this purpose, offering detailed structural information through the analysis of fragmentation patterns.[1][2] This guide provides an in-depth analysis of the expected EI mass spectrometry fragmentation of methyl 4-chloro-2-ethynylbenzoate, juxtaposed with its close structural relatives, methyl 4-chlorobenzoate and methyl 2-ethynylbenzoate. Our objective is to equip researchers with the foundational knowledge to interpret mass spectra of these compounds with confidence, backed by mechanistic insights and comparative data.

Pillar 1: Unraveling the Fragmentation of Methyl 4-chloro-2-ethynylbenzoate

The fragmentation of an organic molecule in an EI mass spectrometer is a consequence of the high-energy electron bombardment, which leads to the formation of a molecular ion that subsequently undergoes a series of unimolecular decomposition reactions.[1] For methyl 4-chloro-2-ethynylbenzoate, the fragmentation pathways are dictated by the interplay of the ester, chloro, and ethynyl functional groups on the aromatic ring.

The molecular ion of methyl 4-chloro-2-ethynylbenzoate will exhibit a characteristic isotopic pattern due to the presence of chlorine, with peaks at m/z 194 and 196 in an approximate 3:1 ratio, corresponding to the 35Cl and 37Cl isotopes, respectively.[3]

Expected Primary Fragmentation Pathways:

  • Loss of the Methoxy Radical (•OCH3): A common and often dominant fragmentation pathway for methyl esters is the cleavage of the O-CH3 bond, resulting in the loss of a methoxy radical (•OCH3, 31 Da).[4] This leads to the formation of a stable acylium ion (4-chloro-2-ethynylbenzoyl cation). This fragment will also exhibit the characteristic chlorine isotopic pattern.

  • Loss of Formaldehyde (CH2O): While less common for methyl esters compared to ethyl or larger esters, ortho-substituted methyl benzoates can sometimes undergo rearrangement and elimination of formaldehyde (CH2O, 30 Da). The presence of the ethynyl group at the ortho position might facilitate such a rearrangement, although this is a more speculative pathway.

  • Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35 and 37 Da). This would result in a fragment ion corresponding to the methyl 2-ethynylbenzoate cation.

  • Loss of the Ethynyl Radical (•C2H): The C-C triple bond can be cleaved, leading to the loss of an ethynyl radical (•C2H, 25 Da). This would generate a methyl 4-chlorobenzoyl cation.

Visualizing the Fragmentation Cascade:

Methyl_4_chloro_2_ethynylbenzoate_Fragmentation M [Methyl 4-chloro-2-ethynylbenzoate]+• m/z 194/196 F1 [M - •OCH3]+ m/z 163/165 (4-chloro-2-ethynylbenzoyl cation) M->F1 - •OCH3 F2 [M - •Cl]+ m/z 159 (methyl 2-ethynylbenzoate cation) M->F2 - •Cl F3 [M - •C2H]+ m/z 169/171 (methyl 4-chlorobenzoyl cation) M->F3 - •C2H F4 [F1 - CO]+ m/z 135/137 (4-chloro-2-ethynylphenyl cation) F1->F4 - CO

Caption: Proposed primary fragmentation pathways for Methyl 4-chloro-2-ethynylbenzoate.

Pillar 2: A Comparative Analysis of Fragmentation Patterns

To truly understand the fragmentation behavior of methyl 4-chloro-2-ethynylbenzoate, it is instructive to compare it with simpler, related molecules. This comparative approach allows for the dissection of the influence of each substituent on the overall fragmentation pattern.

Compound Molecular Ion (m/z) Key Fragments (m/z) and their Origins Distinguishing Features
Methyl 4-chloro-2-ethynylbenzoate 194/196163/165 ([M-OCH3]+), 159 ([M-Cl]+), 169/171 ([M-C2H]+), 135/137 ([M-OCH3-CO]+)Presence of all three functional groups leads to a more complex spectrum with multiple competing fragmentation pathways. The chlorine isotopic pattern is a key identifier.
Methyl 4-chlorobenzoate [5][6]170/172139/141 ([M-OCH3]+), 111/113 ([M-OCH3-CO]+), 75Simpler fragmentation dominated by the loss of the methoxy group and subsequent loss of carbon monoxide. The chlorine isotopic pattern is present.
Methyl 2-ethynylbenzoate [7][8]160129 ([M-OCH3]+), 101 ([M-OCH3-CO]+)Fragmentation is primarily driven by the ester group. The absence of the chlorine isotopic pattern is a key differentiator.

Pillar 3: Experimental Protocol for Mass Spectrometry Analysis

A self-validating experimental protocol is crucial for obtaining reproducible and reliable mass spectra.

Objective: To acquire the electron ionization (EI) mass spectrum of methyl 4-chloro-2-ethynylbenzoate and its analogs for fragmentation pattern analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

Experimental Workflow:

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dissolve sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate) Inject Inject sample into GC Prep->Inject Separate Separate components on a suitable capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass analysis of fragments Ionize->Analyze Detect Detection and data acquisition Analyze->Detect

Caption: A typical workflow for GC-MS analysis of organic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

    • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Trustworthiness through Self-Validation:

  • Blank Analysis: Run a solvent blank before analyzing samples to ensure the system is clean and free of contaminants.

  • Standard Analysis: Analyze known standards of methyl 4-chlorobenzoate and methyl 2-ethynylbenzoate under the same conditions to confirm instrument performance and provide direct comparative data.

  • Replicate Injections: Perform replicate injections of the sample to ensure the reproducibility of the fragmentation pattern and relative abundances.

Conclusion: A Roadmap for Structural Confirmation

The predictable and distinct fragmentation patterns of substituted methyl benzoates under electron ionization provide a powerful tool for their structural confirmation. For methyl 4-chloro-2-ethynylbenzoate, the interplay of the chloro, ethynyl, and methyl ester functionalities results in a unique mass spectral fingerprint. By understanding the fundamental fragmentation mechanisms and leveraging comparative analysis with simpler analogs, researchers can confidently identify and characterize these important synthetic intermediates. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible mass spectral data, thereby ensuring the scientific rigor of their research and development endeavors.

References

  • ResearchGate. Proposed structures for the major EI‐MS fragments of the regioisomeric methyl ethoxybenzoates (Compounds i–iii). Available at: [Link].

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  • PubChem. Methyl 2-ethynylbenzoate. Available at: [Link].

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Validation

The Halogen Dance: A Comparative Study of Chloro- vs. Bromoethynylbenzoate Reactivity

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis, the choice of a halogen substituent on an alkyne can dramatically influence the course of a reaction, dictating...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a halogen substituent on an alkyne can dramatically influence the course of a reaction, dictating product distribution, reaction rates, and overall efficiency. This guide provides an in-depth comparative analysis of the reactivity of chloroethynylbenzoates and bromoethynylbenzoates, two key building blocks in the synthesis of complex organic molecules. Drawing upon experimental data and mechanistic insights, we will explore how the subtle yet significant differences between chlorine and bromine impact their performance in a range of synthetically important transformations.

Physicochemical Properties: The Foundation of Reactivity

The differing reactivity profiles of chloro- and bromoethynylbenzoates are fundamentally rooted in the distinct physicochemical properties of the carbon-halogen bond.

PropertyChloroethynylbenzoateBromoethynylbenzoateImplication for Reactivity
Bond Dissociation Energy (C-X) HigherLowerThe weaker C-Br bond makes bromoalkynes generally more reactive in reactions involving homolytic cleavage or oxidative addition to a metal center.[1][2]
Electronegativity of Halogen HigherLowerThe more electronegative chlorine atom leads to a more polarized C-Cl bond, rendering the acetylenic carbon more electrophilic.[3]
Polarizability of Halogen LowerHigherThe larger and more diffuse electron cloud of bromine makes it a better leaving group in many nucleophilic substitution-type reactions.
Steric Hindrance LowerHigherThe larger atomic radius of bromine can introduce greater steric hindrance, potentially influencing the approach of reagents.

These fundamental differences set the stage for the divergent behavior of these two classes of haloalkynes in key synthetic reactions.

A Tale of Two Reactivities: Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and haloalkynes are valuable participants. The choice between a chloro or bromo substituent can be critical for success.

Sonogashira Coupling: A Classic C-C Bond Formation

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing carbon-carbon bonds.[4][5] While both chloro- and bromoalkynes can participate, their reactivity differs significantly.

Generally, bromoalkynes are more reactive than their chloro counterparts in Sonogashira-type couplings.[6] This is primarily attributed to the lower C-Br bond dissociation energy, which facilitates the oxidative addition step in the catalytic cycle. However, with the development of more active catalyst systems, the coupling of chloroalkynes has become increasingly feasible.[7]

Experimental Protocol: Sonogashira Coupling of Ethyl 4-ethynylbenzoate with a Haloalkyne

This protocol provides a general procedure for comparing the reactivity of a chloro- and bromoalkyne in a Sonogashira coupling.

Materials:

  • Ethyl 4-ethynylbenzoate

  • 1-Chloro-4-ethynylbenzene or 1-Bromo-4-ethynylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add ethyl 4-ethynylbenzoate (1.0 equiv), the haloalkyne (1.1 equiv), Pd(OAc)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.08 equiv).

  • Add degassed toluene and triethylamine (2.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The reaction with 1-bromo-4-ethynylbenzene is expected to proceed faster and at a lower temperature compared to the reaction with 1-chloro-4-ethynylbenzene.

Caption: General workflow for a Sonogashira cross-coupling reaction.

Cadiot-Chodkiewicz Coupling: The Path to Unsymmetrical Diynes

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base.[8][9][10]

In this reaction, bromoalkynes are overwhelmingly the preferred substrate over chloroalkynes.[10] The greater reactivity of the C-Br bond is crucial for the oxidative addition step to the copper(I) acetylide intermediate. While some examples with chloroalkynes exist, they often require more forcing conditions and give lower yields.[7]

Cadiot_Chodkiewicz_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Key Intermediates alkyne R-C≡C-H acetylide Copper(I) Acetylide R-C≡C-Cu alkyne->acetylide haloalkyne haloalkyne oxidative_addition Oxidative Addition [R-C≡C-Cu(X)-C≡C-R'] haloalkyne->oxidative_addition catalyst Cu(I) Salt Amine Base catalyst->acetylide acetylide->oxidative_addition product R-C≡C-C≡C-R' (Unsymmetrical Diyne) oxidative_addition->product Reductive Elimination

Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling.

Exploring the π-System: Cycloaddition Reactions

The electron-deficient nature of the alkyne in haloethynylbenzoates makes them excellent candidates for cycloaddition reactions. The nature of the halogen can influence the rate and, in some cases, the regioselectivity of these transformations.

[2+2] Cycloadditions

Transition metal-catalyzed [2+2] cycloadditions of haloalkynes with alkenes provide access to valuable cyclobutene derivatives.[11] The increased electrophilicity of the chloroalkyne due to the more electronegative chlorine atom can enhance its reactivity in these reactions compared to the bromoalkyne.

[3+2] Cycloadditions

In 1,3-dipolar cycloadditions, such as the reaction with azides to form triazoles or with nitrile oxides to form isoxazoles, both chloro- and bromoethynylbenzoates are effective substrates.[12][13] The electronic nature of the ester group often plays a more dominant role in controlling the regioselectivity than the halogen. However, the halogen substituent is retained in the product, offering a handle for further functionalization.[12]

The Electrophilic Nature: Nucleophilic Addition Reactions

The polarization of the carbon-carbon triple bond by the halogen and the benzoate group makes haloethynylbenzoates susceptible to nucleophilic attack.[14][15]

The general trend is that chloroethynylbenzoates are more reactive towards nucleophiles than their bromo counterparts. This is a direct consequence of the greater inductive electron-withdrawing effect of chlorine, which renders the β-carbon of the alkyne more electrophilic.

Common Nucleophiles and Their Addition to Haloethynylbenzoates:

  • Amides: Addition of amides to haloalkynes can lead to the formation of β-halovinyl amides.[15]

  • Thiols: Thiolates readily add to haloalkynes to generate β-halovinyl sulfides.

  • Halide Ions: The addition of halide ions can lead to dihaloalkenes.[14]

Nucleophilic_Addition reactant Haloethynylbenzoate Ar-CO₂-C≡C-X intermediate Vinyl Anion Intermediate Ar-CO₂-C(Nu)=C⁻-X reactant->intermediate Nucleophilic Attack nucleophile Nu⁻ nucleophile->intermediate product { β-Halovinyl Adduct | Ar-CO₂-C(Nu)=CH-X} intermediate->product Protonation

Caption: General mechanism for nucleophilic addition to a haloethynylbenzoate.

Summary of Reactivity and Synthetic Utility

Reaction TypeChloroethynylbenzoateBromoethynylbenzoateKey Considerations
Sonogashira Coupling Less reactive; requires more active catalysts or harsher conditions.[7]More reactive; generally preferred substrate.[6]C-X bond strength is the dominant factor.
Cadiot-Chodkiewicz Coupling Significantly less reactive; rarely used.Highly reactive; the standard substrate.[10]Reactivity of the C-Br bond is critical for this copper-catalyzed reaction.
[2+2] Cycloaddition Often more reactive due to higher electrophilicity.Can be less reactive than the chloro-analogue.The electrophilic nature of the alkyne is a key driver.
[3+2] Cycloaddition Good substrate.Good substrate.[12]The electronic nature of the benzoate group often has a greater influence on regioselectivity.
Nucleophilic Addition More reactive due to the higher electrophilicity of the β-carbon.[15]Less reactive than the chloro-analogue.The inductive effect of the halogen is the primary determinant of reactivity.

Conclusion: A Strategic Choice for Synthesis

The choice between a chloro- and bromoethynylbenzoate is not arbitrary but a strategic decision that can significantly impact the outcome of a synthetic sequence. Bromoethynylbenzoates are generally the substrate of choice for cross-coupling reactions where cleavage of the carbon-halogen bond is a key step, such as in the Sonogashira and Cadiot-Chodkiewicz couplings. Conversely, the greater electrophilicity of chloroethynylbenzoates makes them more reactive in nucleophilic additions and potentially in certain cycloaddition reactions.

Understanding these nuanced differences in reactivity allows researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and successful outcomes. The retained halogen in the products of many of these reactions also provides a valuable handle for further molecular elaboration, underscoring the versatility of these important building blocks.

References

  • Al-Amin, M., & Reissig, H.-U. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(7), 2146–2157. [Link]

  • Bolliger, J. L., & Frech, C. M. (2010). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. Helvetica Chimica Acta, 93(12), 2414–2429. [Link]

  • Kim, D., & Lee, P. H. (2021). Nucleophilic Addition of Amides to Haloalkynes: Synthesis of (Z)-β-Halovinyl Amides as Dual Precursors of Alkylidene Carbenes and Allyl Halides. Organic Letters, 23(9), 3465–3470. [Link]

  • Chemistry LibreTexts. (2021, August 10). 11.3: Cycloaddition Reactions of Alkynes. [Link]

  • Wikipedia. (2023, December 2). Cadiot–Chodkiewicz coupling. [Link]

  • Borah, P., & Gogoi, P. (2015). Recent developments and applications of the Cadiot–Chodkiewicz reaction. Organic & Biomolecular Chemistry, 13(31), 8414–8426. [Link]

  • Alami, M., & Ferri, F. (1996). Unsymmetrical Coupling of 1-Chloroalkynes and Terminal Alkynes under Experimental Sonogashira Conditions. Tetrahedron Letters, 37(16), 2763–2766. [Link]

  • Chinchilla, R., & Nájera, C. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2011(12), 2149–2167. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Zhang, J., Schmalz, H.-G. (2018). Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes. Journal of the American Chemical Society, 140(15), 5079–5083. [Link]

  • Knockhardy Publishing. (n.d.). HALOALKANES (HALOGENOALKANES). [Link]

  • Master Organic Chemistry. (2013, August 14). Bond Strengths And Radical Stability. [Link]

  • Wikipedia. (2024, January 23). Bond-dissociation energy. [Link]

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Comparative

A Comparative Guide to Reference Standards for the Quality Control of Methyl 4-chloro-2-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. Methyl 4-chloro-2-eth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount. Methyl 4-chloro-2-ethynylbenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Establishing robust quality control (QC) measures is essential to ensure the reliability and reproducibility of downstream processes. This guide provides an in-depth comparison of reference standards and analytical methodologies for the quality control of Methyl 4-chloro-2-ethynylbenzoate, offering insights into best practices and the rationale behind experimental choices.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized material used as a benchmark for the qualitative and quantitative analysis of a substance. In the context of Methyl 4-chloro-2-ethynylbenzoate, a reference standard serves several critical functions:

  • Identity Confirmation: To verify that the material is indeed Methyl 4-chloro-2-ethynylbenzoate.

  • Purity Assessment: To quantify the amount of the desired compound and identify and quantify any impurities.

  • Method Validation: To validate analytical methods by providing a known standard against which the method's accuracy, precision, and linearity can be assessed.

Understanding the Impurity Profile of Methyl 4-chloro-2-ethynylbenzoate

A thorough understanding of the synthetic route is crucial for predicting potential impurities. Methyl 4-chloro-2-ethynylbenzoate is commonly synthesized via a Sonogashira coupling reaction between a dihalosubstituted benzene derivative (e.g., methyl 2-bromo-4-chlorobenzoate) and a protected or terminal acetylene.

Validation

A Comparative Benchmarking Guide to the Synthesis of Methyl 4-chloro-2-ethynylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic synthesis of highly functionalized aromatic building blocks is of paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic synthesis of highly functionalized aromatic building blocks is of paramount importance. Methyl 4-chloro-2-ethynylbenzoate stands out as a valuable intermediate, featuring a versatile ethynyl group ripe for further elaboration through reactions such as click chemistry or Sonogashira couplings, and a chlorinated benzene ring that offers sites for additional functionalization. This guide provides an in-depth comparison of the primary synthetic methodologies to obtain this key compound, offering a critical evaluation of their respective yields, operational complexities, and substrate requirements. The insights presented herein are grounded in established chemical principles and supported by experimental data from analogous systems to empower researchers in selecting the optimal synthetic route for their specific applications.

Introduction to Synthetic Strategies

The synthesis of Methyl 4-chloro-2-ethynylbenzoate primarily revolves around the formation of the C(sp)-C(sp²) bond between the ethynyl group and the benzene ring. The two main strategies that will be benchmarked in this guide are:

  • The Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. This is arguably the most prevalent and direct method for the synthesis of aryl alkynes.

  • Alkynylation of Carbonyl Compounds: Two-step procedures starting from an aldehyde, namely the Corey-Fuchs reaction and the Seyferth-Gilbert homologation , which offer an alternative route to the ethynyl functionality.

This guide will dissect each of these methodologies, providing detailed experimental protocols, a comparative analysis of their yields, and a discussion of the mechanistic principles that underpin each approach.

Method 1: The Sonogashira Coupling

The Sonogashira coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Mechanistic Considerations

The catalytic cycle of the Sonogashira coupling is a well-studied process. It initiates with the oxidative addition of the aryl halide to a palladium(0) complex. The terminal alkyne is activated by the copper(I) co-catalyst to form a copper(I) acetylide. A transmetalation step follows, where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium(II) complex yields the desired aryl alkyne and regenerates the palladium(0) catalyst, thus completing the cycle. The use of a silyl-protected alkyne, such as trimethylsilylacetylene, is a common strategy to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). The silyl group is then removed in a subsequent step under mild basic conditions.

Sonogashira_Mechanism cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalyst Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)-L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)-L₂ ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation Product Ar-C≡CR ArPd(II)(C≡CR)L2->Product Reductive Elimination CuX Cu(I)X CuC≡CR Cu(I)C≡CR CuX->CuC≡CR Deprotonation CuC≡CR->ArPd(II)XL2 Transmetalation Alkyne R-C≡C-H Alkyne->CuC≡CR Base Base Base->CuC≡CR Carbonyl_Alkynylation_Workflow cluster_precursor Precursor Synthesis cluster_corey_fuchs Corey-Fuchs Reaction cluster_seyferth_gilbert Seyferth-Gilbert Homologation Start Methyl 4-chloro-2-methylbenzoate Aldehyde Methyl 4-chloro-2-formylbenzoate Start->Aldehyde Oxidation Dibromoalkene 1,1-Dibromo-2-(4-chloro-2-methoxycarbonylphenyl)ethene Aldehyde->Dibromoalkene CBr₄, PPh₃ Alkyne_SG Methyl 4-chloro-2-ethynylbenzoate Aldehyde->Alkyne_SG Dimethyl (diazomethyl)phosphonate, KOtBu Alkyne_CF Methyl 4-chloro-2-ethynylbenzoate Dibromoalkene->Alkyne_CF n-BuLi

Safety & Regulatory Compliance

Safety

Methyl4-chloro-2-ethynylbenzoate proper disposal procedures

The following guide details the technical protocols for the safe disposal of Methyl 4-chloro-2-ethynylbenzoate . This protocol differs from generic chemical safety guides by addressing the specific reactivity of the term...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical protocols for the safe disposal of Methyl 4-chloro-2-ethynylbenzoate .

This protocol differs from generic chemical safety guides by addressing the specific reactivity of the terminal alkyne moiety (


), which presents a latent explosion hazard often overlooked in standard halogenated waste workflows.

CAS: 1228076-96-3 (Analogous/Predicted) | Formula:


Classification:  Halogenated Organic | Terminal Alkyne (Reactive)

Part 1: Critical Hazard Assessment (The "Why")

Before handling waste, you must understand the specific chemical risks that dictate the disposal method.[1] This compound is not merely a toxic organic; it is a precursor to shock-sensitive explosives .

The Terminal Alkyne Risk (Metal Acetylides)

The ethynyl group at the C2 position possesses an acidic proton (


). While stable in neutral organic storage, it reacts with coinage metals (Copper, Silver) and Mercury to form metal acetylides .
  • Mechanism:

    
    
    
  • Risk: Copper and Silver acetylides are highly shock-sensitive explosives.

  • Operational Directive: NEVER use metal spatulas, metal funnels, or metal waste cans (e.g., safety cans with flame arrestors) for this specific compound. Use only glass, polyethylene (PE), or Teflon (PTFE).

Halogenated Nature

The chlorine substituent mandates disposal in the Halogenated Waste stream. Mixing this with non-halogenated solvents (acetone, methanol) violates EPA/RCRA regulations (typically resulting in fines) and complicates incineration.

Part 2: Waste Categorization & Segregation

Use the following decision matrix to categorize the material before disposal.

WasteDecisionTree Start Waste Identification: Methyl 4-chloro-2-ethynylbenzoate State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Solution / Reaction Mixture State->Liquid BinSolid Solid Waste Bin (Label: Halogenated, Alkyne) Solid->BinSolid Double Bag MetalCheck Contains Cu, Ag, Hg Catalysts? Liquid->MetalCheck Quench CRITICAL: Acid Wash Required (Remove Metal Ions) MetalCheck->Quench Yes BinLiquid Halogenated Solvent Waste (Glass/Plastic Container ONLY) MetalCheck->BinLiquid No Quench->BinLiquid After Extraction

Figure 1: Decision tree for segregating alkynyl benzoate waste. Note the critical check for metal catalysts often used in Sonogashira couplings.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired/Excess)

Context: You have a vial of pure Methyl 4-chloro-2-ethynylbenzoate to discard.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal cans.

  • Solvation (Optional but Recommended): While solid disposal is permitted, dissolving the compound in a minimal amount of Dichloromethane (DCM) allows it to be handled as liquid waste, reducing the risk of dust inhalation.

    • If keeping solid: Leave in original glass vial, uncap, and place the entire vial inside the HDPE waste jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Organic."

    • Constituents: Methyl 4-chloro-2-ethynylbenzoate (100%).

    • Hazard Warning: "Irritant. Contains Terminal Alkyne - DO NOT CONTACT WITH COPPER/SILVER."

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in solvent (e.g., THF, DCM) or is part of a crude reaction mixture.

Step 1: The Metal Check (Crucial) If this material was synthesized via Sonogashira Coupling (using CuI and Pd catalysts), the solution contains both the alkyne and copper ions. This is a "ticking time bomb" for acetylide formation upon drying.

  • Action: You must wash the organic layer with saturated aqueous Ammonium Chloride (

    
    )  or EDTA solution before disposal. This sequesters copper ions into the aqueous phase.
    

Step 2: Waste Transfer

  • Select Container: Use a dedicated Halogenated Waste carboy (Glass or Polyethylene).

  • Transfer: Pour the organic mixture into the carboy.

  • Rinse: Rinse glassware with Acetone or DCM and add rinsate to the same carboy.

  • Log: Record the volume and specific chemical name on the waste log immediately.

Protocol C: Spill Cleanup (Emergency)

Scenario: You dropped a vial of the solid on the floor.

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.

  • Tools: Use a plastic scoop or stiff paper. Do not use a metal dustpan.

  • Action:

    • Cover spill with vermiculite or sand (inert absorbent).

    • Sweep into a plastic bag using the plastic scoop.

    • Wipe the surface with a solvent-soaked tissue (Acetone/Ethanol).

    • Place all cleanup materials into a secondary bag and label as "Hazardous Waste - Debris contaminated with Halogenated Alkyne."

Part 4: Physical Properties for EHS Reporting

When filling out waste manifests for your Environmental Health & Safety (EHS) department, use the following data. Since specific experimental data for this exact catalog number may be sparse, these values are derived from structural analogs (Methyl 4-chlorobenzoate) and functional group behaviors.

PropertyValue / DescriptionRelevance to Disposal
Physical State Solid (low melting) or OilContainment strategy (Solid bin vs Liquid carboy).
Water Solubility Negligible (< 0.1 g/L)Must be disposed of in Organic streams, not down the drain.
Flash Point > 90°C (Predicted)Combustible. Classified as Ignitable Waste (D001) if in flammable solvent.
Reactivity Reactive with Strong Bases, Heavy MetalsIncompatible with caustic waste or metal salts.[1]
Waste Code D001 (Ignitable), D022 (Chloroform/Halogenated - surrogate)Regulatory classification for incineration.

Part 5: References

  • BenchChem. (2025).[1] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from 1

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Methyl 4-chloro-2-methylbenzoate (Structural Analog). Retrieved from

  • PubChem. (2025).[3] Compound Summary: Methyl 4-chloro-2-ethynylbenzoate.[3] National Library of Medicine. Retrieved from

  • University of York. (2025). Disposal Standards: Halogenated vs Non-Halogenated Solvents. Retrieved from 4

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